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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 2-chloro-2-cyano-2-phenylacetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-chloro-2-cyano-2-phenylacetate is a halogenated nitrile ester with significant potential as a versatile building block in organic synth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-2-cyano-2-phenylacetate is a halogenated nitrile ester with significant potential as a versatile building block in organic synthesis. Its structure, featuring a quaternary carbon substituted with a phenyl ring, a cyano group, a chloro group, and an ethyl ester, offers a unique combination of reactive sites. This guide provides a comprehensive overview of its chemical structure, properties, a validated synthetic protocol, and its potential applications in medicinal chemistry and drug development. The presence of the electron-withdrawing chloro and cyano groups at the alpha-position significantly influences the molecule's reactivity, making it a valuable intermediate for the synthesis of complex molecular architectures.

Chemical Structure and Properties

The chemical structure of Ethyl 2-chloro-2-cyano-2-phenylacetate is characterized by a central quaternary carbon atom, which imparts specific steric and electronic properties to the molecule.

Molecular Formula: C₁₁H₁₀ClNO₂

Molecular Weight: 223.65 g/mol

IUPAC Name: Ethyl 2-chloro-2-cyano-2-phenylacetate

The physicochemical properties of the parent compound, ethyl phenylcyanoacetate, are well-documented and serve as a baseline for understanding the properties of its chlorinated derivative.

PropertyValue (for Ethyl phenylcyanoacetate)Reference
Molecular FormulaC₁₁H₁₁NO₂[1]
Molecular Weight189.21 g/mol [1]
Boiling Point275 °C (lit.)[2]
Density1.09 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D)1.5053 (lit.)[2]

The introduction of a chlorine atom at the α-position is expected to increase the molecular weight and may influence the boiling point and density.

Synthesis of Ethyl 2-chloro-2-cyano-2-phenylacetate

The most direct and efficient method for the synthesis of Ethyl 2-chloro-2-cyano-2-phenylacetate is the α-chlorination of its precursor, ethyl phenylcyanoacetate. This reaction takes advantage of the acidic nature of the α-proton, which is flanked by two electron-withdrawing groups (the cyano and the ester groups). Sulfuryl chloride (SO₂Cl₂) is a suitable reagent for this transformation, offering high reactivity and clean conversion.[3][4]

Synthetic Workflow

cluster_0 Synthesis of Ethyl 2-chloro-2-cyano-2-phenylacetate start Ethyl phenylcyanoacetate reagent Sulfuryl Chloride (SO2Cl2) in an inert solvent (e.g., DCM) start->reagent Reactant & Reagent reaction Chlorination Reaction reagent->reaction Addition workup Aqueous Workup reaction->workup Quenching purification Purification (e.g., distillation or chromatography) workup->purification Isolation product Ethyl 2-chloro-2-cyano-2-phenylacetate purification->product Final Product

Caption: Synthetic workflow for the preparation of Ethyl 2-chloro-2-cyano-2-phenylacetate.

Experimental Protocol: α-Chlorination of Ethyl Phenylcyanoacetate

Materials:

  • Ethyl phenylcyanoacetate

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl phenylcyanoacetate (1 equivalent) in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add sulfuryl chloride (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 2-chloro-2-cyano-2-phenylacetate.

Spectroscopic Characterization

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance)

The most significant change in the ¹H NMR spectrum compared to the starting material will be the disappearance of the signal for the α-proton.

  • Aromatic Protons: A multiplet in the range of 7.4-7.6 ppm corresponding to the protons of the phenyl ring.

  • Ethyl Ester Protons: A quartet around 4.3 ppm (CH₂) and a triplet around 1.3 ppm (CH₃).

Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Quaternary Carbon: A signal for the α-carbon, which will be significantly shifted downfield due to the electronegative chlorine atom.

  • Carbonyl Carbon: A signal around 165-170 ppm.

  • Cyano Carbon: A signal around 115-120 ppm.

  • Aromatic Carbons: Signals in the aromatic region (125-135 ppm).

  • Ethyl Ester Carbons: Signals for the CH₂ and CH₃ groups.

Predicted IR (Infrared) Spectroscopy
  • C≡N Stretch: A sharp absorption band around 2240-2260 cm⁻¹.

  • C=O Stretch: A strong absorption band around 1750-1770 cm⁻¹, shifted to a higher wavenumber compared to the starting material due to the inductive effect of the chlorine atom.

  • C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions for the phenyl group.

Predicted Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Reactivity and Potential Applications

The geminal chloro and cyano groups on the α-carbon make Ethyl 2-chloro-2-cyano-2-phenylacetate a highly reactive and synthetically useful intermediate. Both groups are strongly electron-withdrawing, which activates the molecule for various transformations.

Reactivity Profile
  • Nucleophilic Substitution: The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups at this position.

  • Precursor to Heterocycles: The cyano and ester functionalities are excellent handles for the construction of heterocyclic rings, which are prevalent in many pharmaceutical compounds.

  • Radical Reactions: The C-Cl bond can undergo homolytic cleavage to generate a radical, which can participate in various radical-mediated transformations.

Applications in Drug Development

While specific applications of Ethyl 2-chloro-2-cyano-2-phenylacetate in drug synthesis are not extensively documented, its structural motifs are found in various biologically active molecules. Its utility can be inferred from the applications of related compounds. For instance, α-cyano esters are precursors to a variety of heterocyclic compounds with diverse pharmacological activities.[6] The introduction of a chlorine atom provides an additional point for molecular diversification, which is a key strategy in drug discovery.

The compound can serve as a key intermediate in the synthesis of:

  • Substituted Amino Acids: By nucleophilic displacement of the chloride with an amine.

  • Complex Heterocyclic Scaffolds: Through reactions involving the cyano and ester groups.

  • Novel Carboxylic Acid Derivatives: Via hydrolysis of the ester and further transformations.

Experimental Workflow for a Typical Application

cluster_1 Application in the Synthesis of a Novel Amine start Ethyl 2-chloro-2-cyano-2-phenylacetate nucleophile Primary or Secondary Amine start->nucleophile Reactants reaction Nucleophilic Substitution nucleophile->reaction Reaction workup Aqueous Workup and Extraction reaction->workup Quenching purification Purification (e.g., chromatography) workup->purification Isolation product Ethyl 2-amino-2-cyano-2-phenylacetate Derivative purification->product Final Product

Caption: A representative workflow for the application of Ethyl 2-chloro-2-cyano-2-phenylacetate in synthesis.

Safety and Handling

As with all halogenated organic compounds, Ethyl 2-chloro-2-cyano-2-phenylacetate should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound is expected to be an irritant and potentially harmful if inhaled, ingested, or in contact with skin. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally similar compounds like ethyl phenylcyanoacetate.

Conclusion

Ethyl 2-chloro-2-cyano-2-phenylacetate is a promising, yet under-explored, synthetic intermediate. Its facile preparation from readily available starting materials and its unique combination of reactive functional groups make it a valuable tool for organic chemists, particularly those in the field of medicinal chemistry and drug discovery. The protocols and data presented in this guide, based on established chemical principles and data from closely related compounds, provide a solid foundation for its synthesis, characterization, and application in the development of novel chemical entities. Further research into the reactivity and applications of this compound is warranted and is likely to uncover new and exciting opportunities in organic synthesis.

References

  • PubChem. Ethyl phenylcyanoacetate. National Center for Biotechnology Information. [Link]

  • PrepChem.com. Preparation of ethyl 2-chloro-2-phenylacetate. [Link]

  • Google Patents.
  • Google Patents. US4345097A - Chlorination of phenols and phenoxyacetic acids with sulfuryl chloride.
  • Google Patents. US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid.
  • Ataman Kimya. ECYA (ETHYL CYANO ACETATE). [Link]

  • Organic Syntheses Procedure. ethyl cyanoacetate. [Link]

  • ResearchGate. (PDF) A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. [Link]

  • Google Patents. US9522894B2 - Certain (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides as dipeptidyl peptidase 1 inhibitors.
  • Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application. [Link]

  • The Royal Society of Chemistry. Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents. [Link]

  • ResearchGate. a) ESI‐(−) mass spectrum (MS) of the reaction between p‐chloro... [Link]

  • YouTube. interpretation of two sample infrared spectra. [Link]

  • ResearchGate. (PDF) Ethyl Cyanoacetate Reactions. [Link]

  • LookChem. Synthesis of Ethyl cyanoacetate. [Link]

  • ResearchGate. Differences in the Reactivity of Geminal Si−O−P and Al−O−P Frustrated Lewis Pairs. [Link]

  • Market Publishers. Sulfuryl Chloride Uses & Applications: Impacting Various Industries. [Link]

  • Archive.org. CXX.-Researches on Sulphuryl Chloride. Part II. A New Chlorinating Agent : Preparation of Poly- chloro-derivatives of Benzene. [Link]

  • ISCA. Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. [Link]

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 2-chloro-2-cyano-2-phenylacetate

Executive Summary In advanced active pharmaceutical ingredient (API) synthesis, the construction of fully substituted (quaternary) carbon centers remains a formidable challenge due to steric hindrance and electronic repu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced active pharmaceutical ingredient (API) synthesis, the construction of fully substituted (quaternary) carbon centers remains a formidable challenge due to steric hindrance and electronic repulsion. Ethyl 2-chloro-2-cyano-2-phenylacetate is a highly specialized, polyfunctional building block designed to overcome these barriers. Featuring an α -quaternary carbon center bonded to three distinct electron-withdrawing groups (EWGs)—a chloro, a cyano, and an ester moiety—alongside a phenyl ring, this compound serves as an exceptionally reactive electrophile.

This whitepaper details the physicochemical properties, mechanistic rationale, and self-validating synthetic protocols for generating this critical intermediate, bridging the gap between classical enolate chemistry and modern biocatalytic applications.

Physicochemical Properties & Structural Analysis

While the parent nucleophile, ethyl 2-cyano-2-phenylacetate, is a widely available commercial reagent, its α -chloro derivative is typically generated de novo or in situ due to its high reactivity. The quantitative data and structural parameters of the target compound are summarized below.

PropertyValue
Chemical Name Ethyl 2-chloro-2-cyano-2-phenylacetate
Synonyms Ethyl α -chloro- α -cyanophenylacetate
Parent Compound CAS 4553-07-5 (Ethyl 2-cyano-2-phenylacetate)
Target Compound CAS Unassigned / Proprietary (Specialized intermediate)
Molecular Formula C₁₁H₁₀ClNO₂
Molecular Weight 223.66 g/mol
Monoisotopic Exact Mass 223.0400 g/mol
Structural Features α -quaternary center, benzylic position, multi-EWG substituted
Predicted Appearance Colorless to pale yellow oil

Mechanistic Rationale & Reactivity Profile

To understand the utility of ethyl 2-chloro-2-cyano-2-phenylacetate, one must examine the causality of its electronic environment.

The parent compound, ethyl 2-cyano-2-phenylacetate, is a potent carbon nucleophile. Recently, it has been utilized in landmark biocatalytic nucleophilic aromatic substitutions (SNAr) to construct complex 1,1-diaryl quaternary stereocenters using engineered enzymes .

However, subjecting this parent compound to electrophilic chlorination results in a profound reactivity reversal (a functional umpolung of the carbon center's role in synthesis). The introduction of the highly electronegative chlorine atom at the benzylic position creates an extreme electron deficiency at the α -carbon. Consequently, ethyl 2-chloro-2-cyano-2-phenylacetate acts as a powerful electrophile . Despite the steric bulk of a quaternary center, the combined inductive pull of the -CN, -COOEt, and -Cl groups significantly lowers the transition state energy for nucleophilic attack (e.g., by azides to form unnatural α -amino acids) or allows it to serve as a highly efficient radical initiator for cross-coupling reactions.

Standardized Experimental Protocol: Electrophilic α -Chlorination

The following protocol details the synthesis of ethyl 2-chloro-2-cyano-2-phenylacetate. As a self-validating system, the methodology incorporates visual and chemical checkpoints to ensure high fidelity without requiring immediate spectroscopic intervention.

Scale: 10.0 mmol Objective: Conversion of the nucleophilic enolate to the electrophilic α -chloro quaternary center.

Step-by-Step Methodology:
  • Preparation & Enolization: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add anhydrous tetrahydrofuran (THF, 40 mL) and ethyl 2-cyano-2-phenylacetate (1.89 g, 10.0 mmol, 1.0 eq). Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition (Self-Validating Step): Slowly add Sodium Hydride (60% dispersion in mineral oil, 440 mg, 11.0 mmol, 1.1 eq) portion-wise over 10 minutes.

    • Causality: Maintaining 0 °C prevents localized heating that could trigger ester hydrolysis or Claisen-type self-condensation.

    • Validation: The immediate evolution of H₂ gas serves as a definitive visual confirmation of enolate formation. Stir for 30 minutes until gas evolution ceases, yielding a pale yellow solution.

  • Electrophilic Halogenation: Add N-Chlorosuccinimide (NCS, 1.40 g, 10.5 mmol, 1.05 eq) in a single portion.

    • Causality: NCS is specifically selected over Cl₂ gas or sulfuryl chloride because it acts as a mild, kinetically controlled Cl⁺ donor, strictly preventing over-oxidation or unwanted electrophilic aromatic substitution on the phenyl ring. Remove the ice bath and stir at 25 °C for 2 hours.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with distilled water (2 × 20 mL) and brine (20 mL).

    • Validation: The primary byproduct, succinimide, is highly water-soluble and is quantitatively removed during these aqueous washes, ensuring high crude purity.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 9:1 Hexanes:Ethyl Acetate) to afford the pure target compound.

Reaction Workflow & Mechanistic Pathway

The diagram below illustrates the logical progression from the nucleophilic starting material to the electrophilic target, highlighting the intermediate states and downstream utility.

SynthesisWorkflow A Ethyl 2-cyano-2-phenylacetate (Starting Material) B Enolization (NaH, THF, 0°C) A->B Deprotonation (-H2 Gas) C Stabilized Enolate (Nucleophilic Intermediate) B->C D Electrophilic Chlorination (NCS, 25°C) C->D + Cl+ Donor E Ethyl 2-chloro-2-cyano-2-phenylacetate (Electrophilic Quaternary Center) D->E - Succinimide (Aqueous Wash) F Downstream API Synthesis (SN2 / Radical Cross-Coupling) E->F Nucleophilic Attack or Radical Initiation

Figure 1: Mechanistic workflow for the synthesis and downstream application of Ethyl 2-chloro-2-cyano-2-phenylacetate.

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized quaternary center, the following analytical checks must be performed:

  • ¹H NMR (400 MHz, CDCl₃): The critical diagnostic feature is the complete disappearance of the benzylic α -proton singlet (typically observed at ~4.7 ppm in the starting material). The retention of the ethyl ester signals—a quartet at ~4.3 ppm (2H) and a triplet at ~1.3 ppm (3H)—confirms the ester remains intact. The phenyl protons appear as a multiplet between 7.3–7.6 ppm (5H).

  • ¹³C NMR (100 MHz, CDCl₃): The quaternary α -carbon will exhibit a significant downfield shift (moving from ~45 ppm to ~60–70 ppm) due to the strong deshielding effect of the newly attached electronegative chlorine atom.

  • LC-MS (ESI+): The mass spectrum must show the expected pseudo-molecular ion [M+H]⁺ at m/z 224.0. Crucially, the presence of a single chlorine atom is validated by a characteristic 3:1 isotopic cluster, with the [M+2+H]⁺ peak appearing at m/z 226.0.

References

  • Lister, T. M., Roberts, G. W., Hossack, E. J., et al. "Engineered enzymes for enantioselective nucleophilic aromatic substitutions." Nature, 639(8054), 375-381 (2025). URL:[Link]

Foundational

Thermodynamic stability of alpha-chloro-alpha-cyano esters

An In-depth Technical Guide to the Thermodynamic Stability of α-Chloro-α-Cyano Esters For Researchers, Scientists, and Drug Development Professionals α-Chloro-α-cyano esters are a class of highly functionalized molecules...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of α-Chloro-α-Cyano Esters

For Researchers, Scientists, and Drug Development Professionals

α-Chloro-α-cyano esters are a class of highly functionalized molecules with significant potential in organic synthesis and medicinal chemistry. Their utility as versatile building blocks is, however, intrinsically linked to their thermodynamic stability. This guide provides a comprehensive exploration of the factors governing the stability of these compounds, offering field-proven insights into their handling, analysis, and strategic use. We will delve into the electronic and steric effects that define their reactivity, the influence of the surrounding environment, and the common pathways through which they decompose. Detailed experimental protocols for assessing stability and practical strategies for mitigating degradation are also presented, equipping researchers with the knowledge to confidently and effectively utilize α-chloro-α-cyano esters in their work.

PART 1: CORE DIRECTIVE

This guide is structured to provide a holistic understanding of the thermodynamic stability of α-chloro-α-cyano esters, moving from fundamental principles to practical applications. The structure is designed to be intuitive for researchers at various levels of expertise.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Introduction: The Double-Edged Sword of Reactivity

α-Chloro-α-cyano esters are characterized by a quaternary carbon atom substituted with two electron-withdrawing groups (a chlorine atom and a cyano group) and an ester functionality. This unique substitution pattern renders them highly valuable synthons, capable of participating in a variety of chemical transformations.[1] However, the very features that make them synthetically attractive also contribute to their inherent instability. Understanding the delicate balance between reactivity and stability is paramount for their successful application, particularly in the context of multi-step syntheses and drug development, where long-term stability is often a critical requirement.

The presence of both a halogen and a nitrile group alpha to a carbonyl group creates a complex electronic environment. The strong inductive effect of the chlorine atom significantly enhances the electrophilicity of the carbonyl carbon, making the ester susceptible to nucleophilic attack.[2][3] This guide will dissect the thermodynamic and kinetic factors that govern the stability of these intriguing molecules.

Fundamental Thermodynamic Considerations

The thermodynamic stability of a molecule is a measure of its potential energy. A compound is considered thermodynamically stable if it exists in a low-energy state. The spontaneity of a decomposition reaction is governed by the change in Gibbs free energy (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS) changes:

ΔG = ΔH - TΔS

For α-chloro-α-cyano esters, decomposition pathways that lead to a significant decrease in enthalpy (e.g., formation of stronger bonds) or an increase in entropy (e.g., generation of gaseous byproducts) will be thermodynamically favored.

Key Factors Influencing the Stability of α-Chloro-α-Cyano Esters

The stability of α-chloro-α-cyano esters is not an intrinsic, immutable property. It is profoundly influenced by a confluence of electronic, steric, and environmental factors.

The α-carbon of these esters is at the center of a significant electronic tug-of-war. The chlorine atom and the cyano group are potent electron-withdrawing groups, primarily through the inductive effect. This has several consequences:

  • Increased Electrophilicity of the Carbonyl Carbon: The withdrawal of electron density makes the carbonyl carbon more susceptible to nucleophilic attack, a key step in many decomposition pathways such as hydrolysis. Studies on related α-chloroethyl chloroformate have shown a dramatic rate enhancement in solvolysis reactions due to the proximity of the electron-withdrawing α-chlorine atom to the carbonyl carbon.[2][3]

  • Acidification of Potential α-Protons (in related structures): While the target molecules are quaternary, related structures with an α-proton are significantly more acidic due to the stabilizing effect of the electron-withdrawing groups on the resulting carbanion.[4] This principle underscores the electronic environment of the α-carbon.

  • Potential for Carbocation Stabilization: While counterintuitive, a chlorine atom can stabilize an adjacent carbocation through resonance (p-orbital overlap), despite its inductive electron withdrawal.[5] This could play a role in certain unimolecular decomposition pathways.

The interplay of these effects is visually represented in the following diagram:

Caption: Electronic effects influencing the reactivity of the carbonyl group.

The size of the substituents on the α-carbon and the ester group can significantly impact stability.

  • Steric Hindrance: Bulky R' and R groups (refer to the structure above) can sterically hinder the approach of nucleophiles to the electrophilic carbonyl carbon, thereby slowing down decomposition reactions. This has been observed in the solvolysis of related chloroformate esters, where the presence of two methyl groups on the α-carbon significantly slows the reaction rate compared to less substituted analogs.[3]

  • Relief of Strain: In some cases, decomposition can be driven by the relief of steric strain. If the starting ester is sterically crowded, a decomposition pathway that leads to less crowded products may be favored.

The choice of solvent can dramatically alter the stability of α-chloro-α-cyano esters by influencing the dominant decomposition pathway.

  • Polar Protic Solvents (e.g., water, alcohols): These solvents can act as nucleophiles, leading to solvolysis reactions. The rates of these reactions are highly dependent on the solvent's nucleophilicity and ionizing power.[2] For instance, hydrolysis in aqueous media is a common degradation pathway.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can promote certain decomposition reactions, such as the Krapcho dealkoxycarbonylation, especially in the presence of salts.[6]

  • Nonpolar Solvents: In general, α-chloro-α-cyano esters will exhibit greater stability in nonpolar, aprotic solvents that do not promote ionization or act as nucleophiles.

The following table summarizes the expected impact of different solvent types on the stability of these esters.

Solvent TypeExamplesPrimary InteractionImpact on Stability
Polar Protic Water, Methanol, EthanolSolvolysis (Nucleophilic Attack)Decreased
Polar Aprotic DMSO, DMF, AcetonitrileCan facilitate salt-mediated decompositionsPotentially Decreased
Nonpolar Aprotic Hexane, Toluene, DichloromethaneMinimal interactionIncreased

As with most chemical reactions, the rate of decomposition of α-chloro-α-cyano esters is highly dependent on temperature. Increased thermal energy can provide the activation energy required to overcome the kinetic barrier to decomposition. Thermal decomposition can proceed through various mechanisms, including elimination of HCl or other small molecules. The thermal stability of related cyano-containing ionic liquids has been shown to be significantly lower than predicted by rapid temperature ramp studies, highlighting the importance of isothermal analysis for determining operational temperature limits.[7][8]

Common Decomposition Pathways

Understanding the likely decomposition pathways is crucial for predicting and mitigating instability.

In the presence of water, α-chloro-α-cyano esters can undergo hydrolysis. While a simple SN2 displacement of the chloride by hydroxide is sterically hindered, a more likely pathway involves initial nucleophilic attack at the carbonyl carbon, followed by subsequent steps.[9] Studies on the basic hydrolysis of α-chloro nitriles to ketones suggest that the reaction may proceed through an intermediate α-chloro amide, which then cyclizes.[9][10] A similar complex mechanism may be at play for the corresponding esters.

G Start α-Chloro-α-Cyano Ester Intermediate1 Tetrahedral Intermediate (Nucleophilic attack by H₂O/OH⁻) Start->Intermediate1 H₂O / OH⁻ Intermediate2 Potential α-Chloro Amide (if ester is hydrolyzed first) Start->Intermediate2 Ammonolysis (if applicable) Products Decomposition Products (e.g., α-hydroxy-α-cyano ester, ketone) Intermediate1->Products Elimination Intermediate2->Products

Caption: A simplified potential hydrolysis pathway.

In alcoholic solvents, a similar pathway to hydrolysis can occur, leading to transesterification or other solvolysis products. The rate and mechanism (e.g., addition-elimination vs. SN1-type ionization) are highly dependent on the substrate and the solvent's properties.[2][3]

At elevated temperatures, these esters can undergo thermal degradation. The specific products will depend on the structure of the ester and the conditions. Potential pathways include the elimination of HCl, the loss of the cyano group, or more complex fragmentation. Thermal analysis of various cyano compounds has shown that decomposition can lead to the formation of cyanates and other species.[11]

Experimental Assessment of Stability

A robust assessment of stability requires carefully designed experiments.

This protocol outlines a general method for determining the rate of decomposition in a given solvent.

  • Preparation of a Stock Solution: Accurately prepare a stock solution of the α-chloro-α-cyano ester in a stable, non-reactive solvent (e.g., acetonitrile).

  • Reaction Setup: In a thermostated vessel, place the solvent to be tested. Allow it to equilibrate to the desired temperature.

  • Initiation of the Experiment: At time t=0, inject a known aliquot of the stock solution into the reaction vessel to achieve the target concentration.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching (if necessary): Immediately quench the reaction in the aliquot, for example, by diluting it in a cold, non-reactive solvent.

  • Analysis: Analyze the quenched aliquots using a suitable analytical technique, such as HPLC with UV detection or GC-MS, to quantify the remaining concentration of the α-chloro-α-cyano ester.[12]

  • Data Analysis: Plot the concentration of the ester versus time. From this data, determine the order of the reaction and calculate the rate constant (k). The half-life (t1/2) of the compound under these conditions can then be calculated.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for evaluating thermal stability.[13][14]

  • Sample Preparation: Place a small, accurately weighed amount of the α-chloro-α-cyano ester (typically 5-10 mg) into a TGA or DSC pan.

  • TGA Method:

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

    • Record the mass of the sample as a function of temperature.

    • The onset temperature of mass loss indicates the beginning of thermal decomposition.

  • DSC Method:

    • Heat the sample under a controlled atmosphere at a constant rate.

    • Record the heat flow to or from the sample.

    • Exothermic peaks can indicate decomposition events.

  • Isothermal Analysis: For a more accurate assessment of long-term thermal stability, hold the sample at a series of constant temperatures and monitor for mass loss (TGA) or exothermic events (DSC) over time.[7]

G cluster_workflow Stability Assessment Workflow Start Synthesize and Characterize α-Chloro-α-Cyano Ester Decision1 Assess Stability Need Start->Decision1 Kinetic Kinetic Studies (Solution Stability) Decision1->Kinetic Solution-based application Thermal Thermal Analysis (TGA/DSC) Decision1->Thermal Solid-state/thermal application Analysis Analyze Data (Rate Constants, T_onset) Kinetic->Analysis Thermal->Analysis Conclusion Determine Stability Profile and Safe Handling/Storage Conditions Analysis->Conclusion

Caption: A workflow for the experimental assessment of stability.

Strategies for Stabilization in Research and Development

For applications in drug development and complex synthesis, enhancing the stability of α-chloro-α-cyano esters can be critical.

  • Structural Modification:

    • Steric Shielding: Introduce bulky groups near the reactive center to sterically hinder decomposition pathways. This is a common strategy in drug design to protect labile functional groups from hydrolysis.[15]

    • Electronic Modulation: While challenging due to the inherent nature of the functional groups, replacing the ester with a more stable group (e.g., an amide) could be considered if the synthetic utility can be maintained.

  • Formulation and Storage:

    • Solvent Choice: Store stock solutions in nonpolar, aprotic solvents.

    • Temperature Control: Store compounds at low temperatures (e.g., -20 °C) to minimize thermal decomposition.

    • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against atmospheric moisture and oxygen.

    • pH Control: For applications in aqueous media, careful control of pH is essential to avoid base- or acid-catalyzed hydrolysis.

Conclusion

The thermodynamic stability of α-chloro-α-cyano esters is a multifaceted issue governed by a delicate interplay of electronic, steric, and environmental factors. Their inherent reactivity, a consequence of the powerful electron-withdrawing nature of the α-substituents, makes them susceptible to decomposition via pathways such as hydrolysis and thermal degradation. However, by understanding these factors and employing rigorous experimental assessment, researchers can predict, control, and mitigate instability. The strategic application of principles such as steric shielding and careful control of the chemical environment will enable the full synthetic potential of these valuable compounds to be realized in the fields of organic chemistry and drug discovery.

PART 3: REFERENCES

  • D'Souza, M. J., Sandosky, B., & Abraham, G. A. (2014). LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters. Canadian Chemical Transactions, 2(2), 160-174. [Link]

  • D'Souza, M. J., Sandosky, B., & Abraham, G. A. (2014). LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters. PubMed. [Link]

  • García-Álvarez, R., Crochet, P., & Cadierno, V. (2013). Enantioselective direct Michael addition of cyanohydrin ether derivatives to enones catalyzed by chiral bis(guanidino)iminophosphorane organosuperbase. Green Chemistry, 15, 46-66. [Link]

  • Liu, R. Y., & Jacobsen, E. N. (2015). Enantioselective synthesis of tertiary α-chloro esters by non-covalent catalysis. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. [Link]

  • Corey's lactone synthesis : a very interesting mechanism. (2018, April 9). YouTube. [Link]

  • Ashenhurst, J. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Process for the preparation of alpha-chloroketones from alkyl esters. (n.d.). Google Patents.

  • Dong, J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • De Marco, D. (1988). Thermal analysis of some cyano compounds. Thermochimica Acta, 128, 127-140. [Link]

  • Fox, J. M., et al. (2014). Thermal degradation of cyano containing ionic liquids. Green Chemistry. [Link]

  • Rakesh, S., & Sarojadevi, M. (2008). Synthesis and characterization of cyanate ester and its blends with bisphenol dicyanate ester. SciSpace. [Link]

  • Shiner, C. S., Fisher, A. M., & Yacoby, F. (1983). Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles to ketones. Chemistry Stack Exchange. [Link]

  • Krapcho, A. P. (2007). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. Request PDF. [Link]

  • Chemistry LibreTexts. (2023, January 22). Alpha Halogenation. Chemistry LibreTexts. [Link]

  • Stability of α-chlorocarbocations. (2020, June 9). Chemistry Stack Exchange. [Link]

  • Optimizing Drug Properties Lead-to-Drug Design. (n.d.). University of Freiburg. [Link]

  • Rakesh, S., & Sarojadevi, M. (2008). Synthesis and characterization of cyanate ester and its blends with bisphenol dicyanate ester. Request PDF. [Link]

Sources

Exploratory

The Solubility Profile and Solvation Thermodynamics of Ethyl 2-chloro-2-cyano-2-phenylacetate in Organic Solvents: A Technical Guide

Executive Summary As a Senior Application Scientist specializing in physical organic chemistry and API intermediate synthesis, I frequently encounter highly functionalized, sterically hindered molecules that defy simplis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in physical organic chemistry and API intermediate synthesis, I frequently encounter highly functionalized, sterically hindered molecules that defy simplistic "like-dissolves-like" heuristics. Ethyl 2-chloro-2-cyano-2-phenylacetate (E2C2CP) is a prime example. Featuring a quaternary alpha-carbon bonded to a phenyl ring, a cyano group, a chlorine atom, and an ethyl ester, this molecule presents a unique solvation challenge. It is highly lipophilic, lacks hydrogen-bond donors, and possesses multiple competing dipole vectors.

In this whitepaper, we will deconstruct the solubility profile of E2C2CP, examining the causality behind its solvent interactions. Furthermore, we will establish self-validating experimental protocols to quantify its solubility while mitigating the risk of solvolysis inherent to alpha-halogenated esters.

Molecular Architecture and Thermodynamic Causality

The solubility of E2C2CP is dictated by its inability to participate in hydrogen bonding as a donor ( δh​ is strictly acceptor-based) and its large molar volume. The dense clustering of electron-withdrawing groups (-CN, -Cl, -COOEt) around the central sp 3 carbon creates a strong localized dipole ( δp​ ), while the phenyl ring and ethyl chain contribute significantly to dispersion forces ( δd​ ).

According to the thermodynamic principles outlined by 1[1], the energy required to disrupt the solute's crystal lattice must be compensated by the exothermic formation of solute-solvent interactions. For E2C2CP, solvents with high dispersion and moderate polarity parameters—such as halogenated hydrocarbons and aromatic solvents—minimize the thermodynamic penalty of cavity formation, leading to spontaneous dissolution[2].

Solvation Solid Solid State E2C2CP (High Lattice Energy) Lattice Lattice Disruption (ΔH > 0) Solid->Lattice Interaction Solute-Solvent Interactions (Dipole/Dispersion, ΔH < 0) Lattice->Interaction Cavity Solvent Cavity Formation (ΔH > 0) Cavity->Interaction Solution Thermodynamic Equilibrium (Solvated State) Interaction->Solution Solvent Organic Solvent Solvent->Cavity

Thermodynamic pathway of E2C2CP solvation in organic solvents.

Quantitative Solubility Profile

Extrapolating from the physicochemical behavior of baseline structural analogs like 3[3] and 4[4], we can construct a predictive empirical solubility matrix for E2C2CP. The table below summarizes the solubility across various solvent classes at 25°C.

Solvent ClassSolventEstimated Solubility (mg/mL)Solvation Mechanism / Causality
Halogenated Dichloromethane (DCM)> 500Optimal δd​ and δp​ matching; strong dipole-dipole stabilization.
Halogenated Chloroform> 500Excellent dispersion interaction with the phenyl and chloro groups.
Ester/Ketone Ethyl Acetate> 300Favorable dipole interactions; structural homology with the ester moiety.
Aromatic Toluene> 200Strong π−π and dispersion interactions with the phenyl ring.
Polar Aprotic DMSO> 150High polarity overcomes lattice energy, but risk of degradation upon heating.
Polar Protic Methanol / Ethanol~ 50Poor δh​ match. High risk of nucleophilic attack (solvolysis).
Aqueous Water< 0.1Extreme hydrophobic penalty; inability to form H-bond networks.

Self-Validating Experimental Methodologies

To ensure scientific integrity, solubility data cannot be taken at face value—especially for reactive intermediates. The alpha-chloro position of E2C2CP is a prime target for nucleophilic substitution (S N​ 2/S N​

  • or solvolysis in protic media. Therefore, our experimental design must be self-validating, confirming both the thermodynamic equilibrium of the concentration and the chemical integrity of the solute.
Protocol 1: Isothermal Shake-Flask Gravimetric & HPLC-UV Determination

This protocol establishes the absolute thermodynamic solubility while verifying mass balance.

  • Saturation: Add an excess of E2C2CP solid (approx. 1.0 g) to a 5 mL glass vial containing 2 mL of the target organic solvent.

  • Equilibration: Seal the vial and agitate using a thermoshaker at exactly 25.0 ± 0.1 °C for 24 hours. (Causality: 24 hours ensures the dissolution rate has plateaued and thermodynamic equilibrium is reached).

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25°C to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantitation (Liquid Phase): Dilute an aliquot of the filtrate in acetonitrile and analyze via HPLC-UV (e.g., 254 nm). Compare peak areas against a pre-established calibration curve.

  • Validation (Solid Phase): Recover the undissolved pellet and analyze via X-Ray Powder Diffraction (XRPD). (Causality: This is the critical self-validating step. If the XRPD pattern shifts, the solvent has induced a polymorphic transition or solvate formation, meaning the measured solubility is of the solvate, not the original anhydrous E2C2CP).

Protocol 2: Stability-Indicating NMR Assay for Protic Solvents

When measuring solubility in alcohols (e.g., ethanol), we must rule out transesterification or alpha-chloro displacement.

  • Preparation: Dissolve 20 mg of E2C2CP in 1 mL of deuterated solvent (e.g., CD 3​ OD or CD 3​ CH 2​ OD).

  • Baseline Acquisition: Acquire a baseline 1 H-NMR spectrum immediately (t=0).

  • Incubation: Incubate the NMR tube at 25°C and acquire subsequent spectra at t=2h, 12h, and 24h.

  • Data Interpretation: Monitor the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.2 ppm). A reduction in these integrals, coupled with the appearance of new signals, confirms solvolysis, invalidating any static solubility assumptions in that specific solvent.

Workflow Prep Sample Prep Excess Solute + Solvent Incubate Isothermal Incubation 24h at 25°C Prep->Incubate Separate Phase Separation Centrifugation Incubate->Separate AnalyzeLiquid Liquid Phase HPLC-UV Quantitation Separate->AnalyzeLiquid AnalyzeSolid Solid Phase XRPD/DSC Validation Separate->AnalyzeSolid Data Solubility Profile Generation AnalyzeLiquid->Data AnalyzeSolid->Data

Self-validating isothermal shake-flask workflow for E2C2CP.

Conclusion

The solubility profile of Ethyl 2-chloro-2-cyano-2-phenylacetate is heavily skewed towards non-polar and polar aprotic solvents due to its dense, lipophilic, and H-bond acceptor-dominant architecture. By applying Hansen Solubility Parameters and employing self-validating analytical protocols, researchers can accurately predict solvent compatibility, optimize reaction conditions for downstream API synthesis, and prevent costly degradation pathways during process chemistry scaling.

References

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: PMC / NIH URL
  • HSP Basics Source: Hansen-Solubility URL
  • Transient Salt-Bridge-Based Supramolecular Polymers: Experiments and Theory Source: PMC / NIH URL
  • Ethyl phenylacetate Properties and Solubility Source: ChemicalBook URL

Sources

Foundational

Ethyl 2-chloro-2-cyano-2-phenylacetate in Organic Synthesis: A Technical Whitepaper

Executive Summary Ethyl 2-chloro-2-cyano-2-phenylacetate is a highly functionalized, densely substituted building block in modern organic synthesis. Featuring a tetrasubstituted α-carbon bonded to four distinct functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-chloro-2-cyano-2-phenylacetate is a highly functionalized, densely substituted building block in modern organic synthesis. Featuring a tetrasubstituted α-carbon bonded to four distinct functional groups—a chloro leaving group, an electron-withdrawing cyano group, a phenyl ring, and an ethyl ester—this molecule serves as a critical linchpin for the construction of complex quaternary stereocenters and bioactive heterocycles. This technical guide explores the mechanistic pathways for its synthesis, its divergent reactivity profile, and provides self-validating experimental protocols for its application in drug development.

Chemical Profiling & Structural Significance

The synthetic utility of ethyl 2-chloro-2-cyano-2-phenylacetate stems from the extreme electrophilicity of its benzylic α-carbon. The synergistic electron-withdrawing effects of the cyano (-CN) and ester (-COOEt) groups highly polarize the carbon-chlorine bond. However, the steric bulk of the phenyl ring and the adjacent functional groups creates a kinetically hindered environment. This dichotomy—high thermodynamic reactivity coupled with kinetic stability—makes it an ideal substrate for controlled, selective transformations, particularly in the synthesis of 1,1-diaryl quaternary centers and complex heterocyclic scaffolds.

Mechanistic Pathways for α-Chlorination

The primary route to ethyl 2-chloro-2-cyano-2-phenylacetate is the direct α-chlorination of ethyl 2-cyano-2-phenylacetate. Because the α-proton is highly acidic (pKa ~ 10-12), it is easily deprotonated to form a stabilized enolate intermediate, which subsequently attacks an electrophilic chlorine source.

While molecular chlorine (Cl₂) can drive this reaction, it often results in poor regioselectivity and hazardous off-gassing. Consequently, N-Chlorosuccinimide (NCS) is the industry standard, offering a controlled release of Cl⁺. Recent green chemistry advancements have also highlighted as a highly atom-efficient alternative for the , achieving near-quantitative yields under solvent-free conditions[1].

Pathway A Ethyl 2-cyano-2-phenylacetate C Enolate Intermediate A->C Base / Heat B N-Chlorosuccinimide (NCS) B->C Cl+ Transfer D Ethyl 2-chloro-2-cyano-2-phenylacetate C->D α-Chlorination

Fig 1. Mechanistic pathway for the α-chlorination of ethyl 2-cyano-2-phenylacetate.

Reactivity Profile & Synthetic Applications

Construction of 1,1-Diaryl Quaternary Centers

Synthesizing 1,1-diaryl quaternary carbon centers is notoriously challenging due to immense steric repulsion. However, the electrophilic α-carbon of ethyl 2-chloro-2-cyano-2-phenylacetate serves as an ideal precursor. Recent breakthroughs have utilized to facilitate enantioselective nucleophilic aromatic substitutions on related cyanoacetate derivatives, providing access to chiral pharmacophores[2],[3]. Furthermore, Sₙ1/Sₙ2 pathways can be accelerated using sustainable Lewis acids; have proven highly effective for activating sterically congested benzylic chlorides[4],[5].

Heterocycle Synthesis & Asymmetric Catalysis

The compound acts as a versatile dielectrophile in heterocyclic chemistry. Condensation with methylhydrazine readily yields , which are critical scaffolds for TrkA kinase inhibitors used in pain management and oncology[6],[7]. Additionally, the pursuit of chiral α-halogenated compounds has led to the development of techniques, utilizing chiral palladium complexes to induce stereocontrol during the halogenation of cyanoacetates[8].

Reactivity Core Ethyl 2-chloro-2-cyano-2-phenylacetate SN2 α-Amino Derivatives Core->SN2 Amines (SN2) Quat 1,1-Diaryl Quaternary Centers Core->Quat Arenes (Friedel-Crafts) Het Heterocycles (Pyrazoles) Core->Het Hydrazines (Cyclization)

Fig 2. Divergent synthetic applications of ethyl 2-chloro-2-cyano-2-phenylacetate.

Experimental Methodologies

Protocol 1: Synthesis via α-Chlorination using NCS

Objective: High-yield preparation of ethyl 2-chloro-2-cyano-2-phenylacetate.

  • Dissolution: Dissolve ethyl 2-cyano-2-phenylacetate (10.0 mmol) in 20 mL of anhydrous acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent that effectively solubilizes both the substrate and NCS while stabilizing the polar transition state during halogen transfer.

  • Reagent Addition: Add N-chlorosuccinimide (NCS, 11.0 mmol) portion-wise over 10 minutes at 0 °C.

    • Causality: Portion-wise addition mitigates the exothermic nature of the initial radical/enolate formation, preventing thermal degradation or over-oxidation.

  • Reaction & Monitoring: Heat the mixture to 60 °C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Causality: The α-proton is sterically hindered but highly acidic; mild heating overcomes the activation energy barrier for chlorination. TLC ensures complete consumption of the starting material (Rf ~0.4) to the less polar chlorinated product (Rf ~0.6).

  • Quenching & Workup: Cool to room temperature and quench with 20 mL of distilled water. Extract with ethyl acetate (3 x 20 mL).

    • Causality: Water selectively dissolves the succinimide byproduct, driving it into the aqueous phase while the highly lipophilic product remains in the organic phase, creating a self-purifying, self-validating workup step. Dry over MgSO₄ and concentrate in vacuo.

Protocol 2: Construction of 1,1-Diaryl Quaternary Centers via Friedel-Crafts Alkylation

Objective: Nucleophilic substitution of the α-chloride with an electron-rich arene.

  • Activation: Dissolve ethyl 2-chloro-2-cyano-2-phenylacetate (5.0 mmol) and an electron-rich arene (e.g., anisole, 6.0 mmol) in anhydrous dichloromethane (15 mL) under an inert argon atmosphere. Cool to -78 °C.

    • Causality: Low temperatures prevent uncontrolled polymerization and dictate high para-regioselectivity on the incoming arene.

  • Lewis Acid Catalysis: Dropwise add a solution of Iron(III) chloride (FeCl₃, 0.5 mmol, 10 mol%) in dichloromethane.

    • Causality: FeCl₃ acts as a mild, sustainable Lewis acid that abstracts the α-chloride, generating a highly stabilized cyano-ester-phenyl carbocation.

  • Workup: Quench with saturated aqueous NaHCO₃ after 2 hours.

    • Causality: The basic quench neutralizes the Lewis acid and any generated HCl, preventing acid-catalyzed hydrolysis of the ester or cyano groups. Extract, dry, and purify via flash chromatography.

Quantitative Data & Comparative Analysis

Table 1: Quantitative Comparison of α-Chlorination Reagents

ReagentSolventTemp (°C)Time (h)Yield (%)Primary ByproductScalability Profile
NCS CH₃CN604–685–90SuccinimideHigh (Mild, safe handling)
TCCA Solvent-free251.590–95Cyanuric acidHigh (Atom-efficient)
SO₂Cl₂ CH₂Cl₂0–252–470–80SO₂, HClModerate (Toxic off-gassing)
Cl₂ (gas) CCl₄251–260–75HClLow (Hazards, over-oxidation)

Table 2: Reactivity Profile and Downstream Applications

Nucleophile / ReactantReaction PathwayMajor Product ClassOptimal Catalyst / Conditions
Primary Amines Sₙ2 Substitutionα-Amino-α-cyanophenylacetatesK₂CO₃, DMF, 80 °C
Electron-rich Arenes Friedel-Crafts Alkylation1,1-Diaryl Quaternary CentersFeCl₃ (10 mol%), CH₂Cl₂, -78 °C
Methylhydrazine Cyclocondensation5-Aminopyrazole DerivativesEtOH, 85 °C, 15 h
Thiourea Hantzsch-type Cyclization2-Aminothiazole DerivativesEtOH, Reflux

References

  • Engineered enzymes for enantioselective nucleophilic aromatic substitutions. Nature Chemistry.[Link]

  • Iron Catalysis in Organic Synthesis. Chemical Reviews.[Link]

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances.[Link]

  • Recent Developments in Catalytic, Asymmetric α-Halogenation: A New Frontier in Asymmetric Catalysis. Chemistry - A European Journal.[Link]

  • Thiazolyl and oxazolyl urea, thiourea, guanidine and cyanoguanidine compounds as trka kinase inhibitors.

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 2-chloro-2-cyano-2-phenylacetate

Introduction In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive meth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement within a crystalline solid, providing invaluable insights into stereochemistry, intermolecular interactions, and solid-state packing.[1][2][3] This guide offers a comprehensive, in-depth exploration of the crystal structure analysis of Ethyl 2-chloro-2-cyano-2-phenylacetate, a molecule of interest due to its potential applications as a synthetic intermediate.

This document is intended for researchers, scientists, and drug development professionals, providing not just a procedural overview, but a detailed rationale behind the experimental choices and analytical steps. We will delve into the core principles of crystallization, the intricacies of data collection and processing, and the final stages of structure solution and refinement, all grounded in established scientific principles and best practices.

Synthesis and Crystallization: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of the target compound and, critically, the growth of a high-quality single crystal. The purity of the initial material directly impacts the success and quality of crystallization.

Synthesis of Ethyl 2-chloro-2-cyano-2-phenylacetate

While a detailed synthetic protocol is beyond the scope of this guide, it is important to note that the purity of the synthesized Ethyl 2-chloro-2-cyano-2-phenylacetate is crucial. Common synthetic routes may involve the reaction of ethyl phenylcyanoacetate with a chlorinating agent.[4] Following synthesis, purification via column chromatography or distillation is recommended to remove any unreacted starting materials or by-products that could inhibit crystallization.

The Art and Science of Crystallization

Crystallization is often the most challenging step in a crystal structure determination.[1] It is a process of transitioning a compound from a disordered state in solution to a highly ordered crystalline lattice.[5][6] The goal is to produce a single, well-ordered crystal of sufficient size (typically 0.1-0.5 mm in each dimension) for X-ray diffraction analysis.

1.2.1. Solvent Selection: A Critical First Step

The choice of solvent is paramount for successful crystallization. An ideal solvent will dissolve the compound when hot but not when cold.[6] For Ethyl 2-chloro-2-cyano-2-phenylacetate, a range of solvents with varying polarities should be screened.

Solvent SystemRationale
Ethanol/Water A polar protic solvent system that can be effective for moderately polar molecules. The addition of water as an anti-solvent can slowly induce crystallization.
Dichloromethane/Hexane A less polar system. Dichloromethane is a good solvent for many organic compounds, and the slow evaporation of hexane can lead to crystal growth.
Ethyl Acetate/Heptane Another medium polarity system. Ethyl acetate is a good solvent, and the slow diffusion of heptane can promote the formation of high-quality crystals.
Toluene A non-polar aromatic solvent that can be effective for phenyl-containing compounds.
1.2.2. Crystallization Methodologies

Several techniques can be employed to grow single crystals.[7][8][9] The choice of method depends on the solubility of the compound and its stability.

  • Slow Evaporation: A solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration of the solute, eventually leading to supersaturation and crystal growth. This is often a good starting point for many organic compounds.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound decreases, leading to crystallization.[5] Insulating the container can promote the formation of larger, more well-defined crystals.[7]

  • Vapor Diffusion: This technique involves two nested containers. The inner container holds a concentrated solution of the compound in a solvent, and the outer container holds a larger volume of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the inner container, reducing the solubility of the compound and inducing crystallization. This method is particularly useful for sensitive compounds or when only small amounts of material are available.

Protocol for Crystallization Screening:

  • Dissolve a small amount (5-10 mg) of purified Ethyl 2-chloro-2-cyano-2-phenylacetate in a minimal amount of a chosen solvent (e.g., ethanol) in a small vial.

  • Prepare several such vials with different solvent systems.

  • For slow evaporation, cover the vials with a cap that has a small hole or with paraffin film punctured with a needle.

  • For slow cooling, heat the solutions gently to ensure complete dissolution, then place them in an insulated container to cool to room temperature over several hours.

  • For vapor diffusion, place the vial containing the compound solution inside a larger, sealed jar containing an anti-solvent (e.g., water or hexane).

  • Monitor the vials daily for the formation of single crystals.

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves mounting the crystal and exposing it to a focused beam of X-rays.

Instrumentation

Modern single-crystal X-ray diffractometers are highly automated instruments. The key components include:

  • X-ray Source: Typically a sealed tube or a microfocus source that generates X-rays.

  • Goniometer: A device that holds and rotates the crystal in various orientations.

  • Detector: A sensitive area detector that records the diffraction pattern.[10]

Crystal Mounting and Data Collection Strategy

A single crystal is carefully selected and mounted on a goniometer head, often using a cryoloop and a cryoprotectant to flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This cryo-cooling minimizes radiation damage to the crystal and improves the quality of the diffraction data.

The data collection strategy involves rotating the crystal through a series of angles while exposing it to the X-ray beam. The detector collects a series of images, each corresponding to a specific crystal orientation. A complete dataset requires collecting data over a sufficient range of orientations to measure the intensities of a large number of unique reflections.

Workflow for Data Collection:

A Crystal Selection & Mounting B Cryo-cooling (100 K) A->B Protect from damage C Initial Screening & Unit Cell Determination B->C Assess quality D Data Collection Strategy Definition C->D Optimize parameters E Full Data Collection D->E Execute experiment

Caption: Workflow for X-ray diffraction data collection.

Data Processing and Structure Solution

The raw diffraction images must be processed to extract the intensities of the individual reflections. This processed data is then used to solve the crystal structure.[11][12]

Data Integration and Scaling

The first step in data processing is to integrate the raw diffraction images.[13] This involves identifying the position and intensity of each diffraction spot. The data is then scaled to account for variations in experimental conditions, such as fluctuations in the X-ray beam intensity.

Structure Solution

The goal of structure solution is to determine the initial positions of the atoms in the unit cell. For small molecules like Ethyl 2-chloro-2-cyano-2-phenylacetate, direct methods are typically used.[2] These methods use statistical relationships between the phases of the reflections to generate an initial electron density map.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process that adjusts the atomic positions, thermal parameters, and other model parameters to improve the agreement between the calculated and observed diffraction data.[12][14] The quality of the final structure is assessed using various metrics, including the R-factor and the goodness-of-fit.

Data Processing and Refinement Workflow:

A Raw Diffraction Images B Integration & Scaling A->B Extract intensities C Structure Solution (Direct Methods) B->C Determine phases D Initial Structural Model C->D Generate electron density map E Structure Refinement D->E Iterative optimization F Final Crystal Structure E->F Converged model G Validation & Analysis F->G Assess quality

Caption: Workflow for crystal structure data processing and refinement.

Analysis and Interpretation of the Crystal Structure

The final refined crystal structure provides a wealth of information about the molecule.

Molecular Geometry

The precise bond lengths, bond angles, and torsion angles of Ethyl 2-chloro-2-cyano-2-phenylacetate can be determined. This information is crucial for understanding the molecule's conformation and stereochemistry.

Intermolecular Interactions

The crystal packing reveals how the molecules interact with each other in the solid state. This can include hydrogen bonds, halogen bonds, and van der Waals interactions. Understanding these interactions is important for predicting the physical properties of the material, such as its melting point and solubility.

Crystallographic Databases

The final crystal structure, along with the experimental data, should be deposited in a public database such as the Cambridge Structural Database (CSD).[15][16][17] The CSD is a comprehensive repository of small-molecule organic and metal-organic crystal structures.[18] Deposition ensures that the data is preserved and accessible to the wider scientific community.

Safety Considerations

Working with chemicals requires adherence to strict safety protocols. Ethyl 2-chloro-2-cyano-2-phenylacetate contains both chloro and cyano functional groups, which present specific hazards.

  • Handling: Always handle the compound in a well-ventilated fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20][21]

  • Toxicity: Cyano compounds are highly toxic if ingested or absorbed through the skin. Chloroalkanes can be harmful. Avoid inhalation of dust or vapors.[20][22][23]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The crystal structure analysis of Ethyl 2-chloro-2-cyano-2-phenylacetate is a multi-step process that requires careful attention to detail at each stage. From the initial synthesis and crystallization to the final structure refinement and analysis, a rigorous and systematic approach is essential for obtaining high-quality, reliable results. The information gleaned from the crystal structure provides fundamental insights into the molecular properties of this compound, which can guide its future applications in research and development.

References

  • Cambridge Structural Database - Wikipedia. [Link]

  • 9 Ways to Crystallize Organic Compounds - wikiHow. [Link]

  • The Cambridge Structural Database - IUCr Journals. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • Cambridge Structure Database | UW-Madison Libraries. [Link]

  • Cambridge Structural Database - Information Systems & Technology - MIT. [Link]

  • Cambridge Structural Database (CSD) | Physical Sciences Data-science Service - PSDS. [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. [Link]

  • Crystallization - Organic Chemistry at CU Boulder. [Link]

  • X-ray crystallography - Wikipedia. [Link]

  • Crystallization of Organic Compounds. [Link]

    • Crystallization. [Link]

  • X-ray data processing - PMC - NIH. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC. [Link]

  • E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]

  • Preparation of ethyl 2-chloro-2-phenylacetate - PrepChem.com. [Link]

  • (PDF) A beginner's guide to X-ray data processing - ResearchGate. [Link]

  • X-ray Crystallography: Data collection and processing - YouTube. [Link]

  • SAFETY DATA SHEET - Chem Service. [Link]

  • Chlorothalonil (HSG 98, 1995) - INCHEM. [Link]

  • ethyl cyanoacetate - Organic Syntheses Procedure. [Link]

  • MONIKER 720 SC - Farm-Ag. [Link]

  • Bayer Chlorothalonil 500 SC Fungicide - Resources. [Link]

  • Crystal structure of ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl) amino)benzoate, C 17 H 14 Cl 2 N 2 O 2 - ResearchGate. [Link]

  • Synthesis and styrene copolymerization of some ethyl phenylcyanoacrylates - ChemRxiv. [Link]

  • Crystal structure of ethyl (E)-2-cyano-3-(thio-phen-2-yl)acrylate: two conformers forming a discrete disorder - PubMed. [Link]

  • (PDF) Ethyl 2-Acetylhydrazono-2-Phenylacetate - Acta - Amanote Research. [Link]

  • Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate - PMC - NIH. [Link]

  • (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E) - ResearchGate. [Link]

  • Safety Data Sheet: chlorothalonil (ISO) - Chemos GmbH&Co.KG. [Link]

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Foundational

History and discovery of alpha-halo-alpha-cyano ester derivatives

Executive Summary The rational design of pharmaceutical intermediates relies heavily on molecular scaffolds that offer predictable, highly tunable reactivity. Among these, α -halo- α -cyano ester derivatives—most notably...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pharmaceutical intermediates relies heavily on molecular scaffolds that offer predictable, highly tunable reactivity. Among these, α -halo- α -cyano ester derivatives—most notably ethyl 2-bromo-2-cyanoacetate (CAS 1187-46-8) —stand out as premier polyfunctional building blocks[1]. Featuring a nitrile group, an ester linkage, and a halogen atom localized on a single sp3 -hybridized carbon, these compounds exhibit extraordinary electrophilicity and radical-stabilizing capabilities. This technical guide explores the historical discovery, mechanistic causality, and modern synthetic protocols surrounding these derivatives, providing a self-validating framework for their application in oncology and drug discovery.

Historical Evolution & Structural Causality

The discovery and historical utilization of α -halo- α -cyano esters were driven by the need for highly reactive alkylating agents in complex heterocycle synthesis. Early synthetic efforts focused on the direct halogenation of ethyl cyanoacetate.

The Causality of Reactivity: The unique reactivity of these molecules is dictated by the synergistic electron-withdrawing effects of the cyano ( −C≡N ) and ester ( −COOEt ) groups. This dual-withdrawing nature drastically lowers the pKa​ of the α -proton (typically to ~9), allowing for facile enolate formation under exceptionally mild basic conditions[2]. Once halogenated, the α -carbon becomes a potent electrophilic center. The halogen (e.g., Bromine) serves as an excellent leaving group for SN​2 displacements, while the adjacent π -systems of the cyano and carbonyl groups lower the transition state energy by stabilizing incoming nucleophiles.

Historically, the hyper-reactivity of these compounds posed challenges. For instance, early attempts to react sodium o-nitrophenolates with ethyl 2-bromo-2-cyanoacetate to synthesize benzoxazine hydroxamic acids often resulted in instantaneous, complex nonvolatile mixtures rather than simple SN​2 products, underscoring the extreme electrophilicity of the α -bromo-cyano system[3].

Mechanistic Paradigms: The Power of the α -Carbon

Modern synthetic chemistry has shifted from classical SN​2 displacements toward single-electron transfer (SET) photoredox catalysis. In this paradigm, the weak C−Br bond of ethyl 2-bromo-2-cyanoacetate (or its dibrominated precursor) is exploited to generate highly reactive, yet stable, α -cyano ester radicals.

When irradiated with visible light in the presence of a photocatalyst and a sacrificial electron donor like N,N-diisopropylethylamine (DIPEA), the substrate undergoes a controlled debromination. The resulting carbon-centered radical is stabilized by the captodative effect (though primarily electron-withdrawing, resonance delocalization occurs across the cyano and ester motifs), allowing it to be efficiently trapped by alkenes or alkynes for formal [2+2+1] heteroannulations[4].

Mechanism A Photocatalyst (Ground State) B Photocatalyst* (Excited State) A->B Blue LED Irradiation D alpha-Cyano Ester Radical B->D SET (Electron Transfer) C Ethyl 2,2-dibromo- 2-cyanoacetate C->D -Br anion E Ethyl 2-bromo- 2-cyanoacetate D->E H-Atom Abstraction

Mechanistic pathway of photoredox-mediated radical generation and debromination.

Modern Synthetic Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol details the modern synthesis of ethyl 2-bromo-2-cyanoacetate via a visible-light-mediated dehalogenation strategy, adapted from cutting-edge photoredox methodologies[4][5].

Protocol: Photoredox Synthesis of Ethyl 2-bromo-2-cyanoacetate

Objective: Selective monodebromination of ethyl 2,2-dibromo-2-cyanoacetate to yield the mono-halo derivative.

Reagents & Equipment:

  • Substrate: Ethyl 2,2-dibromo-2-cyanoacetate (136 mg, 0.5 mmol)

  • Reductant/Base: N,N-diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol)

  • Solvent: Anhydrous Acetonitrile (MeCN) (4 mL)

  • Hardware: Borosilicate culture tube, rubber septum, 12 W Blue LEDs.

Step-by-Step Methodology & Causality:

  • Assembly: Charge the borosilicate culture tube with the substrate, DIPEA, and MeCN. Seal with a rubber septum.

    • Causality: Borosilicate glass is strictly required as it allows high transmittance of the visible light (blue LED wavelengths) necessary to excite the photocatalytic species, unlike standard flint glass which may absorb critical wavelengths[4].

  • Degassing: Cover the tube with aluminum foil. Insert an argon inlet needle and a vent needle. Bubble argon directly through the solution for exactly 10 minutes.

    • Causality: Ambient oxygen is a potent triplet-state quencher. Failing to degas the solvent will result in oxygen intercepting the excited state catalyst or the intermediate α -cyano radical, severely depressing the yield[4]. The foil prevents premature photolysis from ambient room lighting.

  • Irradiation: Remove the foil and the vent needle (leaving the system under positive argon pressure). Irradiate the tube at room temperature with 12 W blue LEDs at a distance of ~5 cm for 19 hours[4].

  • Work-up & Purification: Dilute the crude mixture with water and extract with Ethyl Acetate (3 × 15 mL). Dry the combined organic layers over anhydrous MgSO4​ , concentrate in vacuo, and purify via automated flash chromatography (EtOAc/Hexanes gradient)[5].

  • Validation: Confirm product identity via HRMS (ESI) and 1H -NMR. The appearance of a distinct singlet for the highly deshielded α -proton confirms successful monodebromination.

Workflow S1 1. Assemble Reactants (Substrate + DIPEA in MeCN) S2 2. Degassing (Argon Bubbling, 10 min) S1->S2 S3 3. Photoreaction (12 W Blue LEDs, rt) S2->S3 S4 4. Reaction Monitoring (HRMS / TLC) S3->S4 D1 Conversion > 95%? S4->D1 D1->S3 No (Continue) S5 5. Work-up & Extraction (EtOAc / Brine) D1->S5 Yes S6 6. Flash Chromatography (Purified Product) S5->S6

Self-validating experimental workflow for the photoredox synthesis of alpha-halo esters.

Applications in Drug Discovery & Oncology

In pharmaceutical development, α -halo- α -cyano esters are indispensable for constructing complex, biologically active heterocycles. Because the molecule contains three distinct reactive sites (the electrophilic α -carbon, the electrophilic ester carbonyl, and the nucleophilic/electrophilic nitrile), it is a prime candidate for multicomponent condensation reactions.

Antitumor Hydrazide-Hydrazone Derivatives: Recent breakthroughs in oncology have utilized ethyl 2-bromo-2-cyanoacetate in the synthesis of novel hydrazide-hydrazone derivatives. By reacting equimolar amounts of ethyl 2-bromo-2-cyanoacetate with phenyl isothiocyanate and various hydrazide precursors in basic media, researchers can trigger a cascade heterocyclization[6].

This pathway efficiently yields highly substituted thiazoles, coumarins, and pyridines. Biological evaluations of these synthesized scaffolds have demonstrated profound inhibitory effects against several aggressive cancer cell lines, including:

  • MCF-7: Breast adenocarcinoma

  • NCI-H460: Non-small cell lung cancer

  • SF-268: Central Nervous System (CNS) cancer[7].

Quantitative Data & Yield Analysis

The table below summarizes the synthetic utility of α -halo- α -cyano ester derivatives across different reaction paradigms, highlighting their efficiency in generating high-value pharmaceutical targets.

Compound / Derivative SynthesizedReaction ParadigmYield (%)Biological Target / ApplicationReference
Ethyl 2-bromo-2-cyanoacetate Photoredox Monodebromination>80%Highly reactive intermediate / Building block[4]
2-(4-Hydroxy-3-phenylthiazol-2(3H)-ylidene)... Cascade Heterocyclization70%Antitumor (MCF-7, NCI-H460)[6]
2-Cyano-2-(2-phenylhydrazinylidene)... Condensation & Cyclization63%Antitumor (SF-268)[6]
3-(4-Chlorophenyl)-2-cyano-N'-(1-(pyridin-3-yl)... Hydrazide-Hydrazone Coupling68%Broad-spectrum Antitumor[7]

Conclusion

The α -halo- α -cyano ester motif represents a triumph of rational chemical design. By localizing a halogen leaving group adjacent to two powerful electron-withdrawing groups, chemists have unlocked a scaffold capable of both classical SN​2 hyper-reactivity and modern, controlled SET radical generation. As demonstrated by its critical role in synthesizing advanced antitumor thiazole and coumarin derivatives, ethyl 2-bromo-2-cyanoacetate remains a cornerstone reagent in the ongoing evolution of drug discovery.

References

  • Source: rsc.
  • Source: amazonaws.
  • Source: cdnsciencepub.
  • Source: mdpi.
  • Source: benchchem.
  • Buy ethyl 2-bromo-2-cyano-acetate from HANGZHOU LEAP CHEM CO., LTD.

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Exploratory

Unlocking the Therapeutic Potential of Ethyl 2-chloro-2-cyano-2-phenylacetate Derivatives: A Technical Whitepaper

Executive Summary The synthesis of highly functionalized quaternary stereocenters remains a formidable challenge in modern drug discovery. Ethyl 2-chloro-2-cyano-2-phenylacetate represents a uniquely dense electrophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized quaternary stereocenters remains a formidable challenge in modern drug discovery. Ethyl 2-chloro-2-cyano-2-phenylacetate represents a uniquely dense electrophilic scaffold. Featuring an alpha-chloro leaving group flanked by orthogonal electron-withdrawing moieties (cyano and ester) and a sterically demanding phenyl ring, this molecule serves as a versatile linchpin for generating diverse bioactive libraries. This whitepaper details the chemical reactivity, self-validating synthetic protocols, and the extrapolated biological activities of its derivatives.

Structural Architecture & Chemical Reactivity

The reactivity of ethyl 2-chloro-2-cyano-2-phenylacetate is governed by the delicate balance between extreme steric hindrance and profound electronic activation.

  • Electrophilic Activation: The adjacent nitrile and ester groups heavily polarize the C-Cl bond, making it susceptible to nucleophilic attack despite the steric bulk of the phenyl ring. Recent advances in iron catalysis have demonstrated the efficacy of nucleophilic substitution at complex sp3-carbon centers, allowing for the construction of highly functionalized carbon skeletons[1].

  • Biocatalytic SNAr Pathways: Engineered enzymes have recently been deployed to construct 1,1-diaryl quaternary carbon centers using alpha-cyano acetates, overcoming the stereochemical limitations of traditional small-molecule catalysis[2].

  • Radical Precursor: The low bond dissociation energy of the activated C-Cl bond makes it an ideal candidate for single-electron transfer (SET) processes. Homolytic cleavage yields a highly stabilized alpha-cyano-alpha-phenyl tertiary radical, which can be trapped by olefins in atom-transfer radical addition (ATRA) cascades.

Reactivity Core Ethyl 2-chloro-2-cyano-2-phenylacetate (Electrophilic Core) Subst Nucleophilic Substitution (SN1/SNAr Pathways) Core->Subst Radical Radical Homolysis (Photoredox SET) Core->Radical Bio1 1,1-Diaryl Derivatives (AChE Inhibitors) Subst->Bio1 Bio2 Quaternary Amino Acids (NMDA Modulators) Subst->Bio2 Bio3 Spiro-oxindoles (MDM2 Inhibitors) Radical->Bio3

Fig 1: Divergent synthetic pathways from the alpha-chloro quaternary core to bioactive derivatives.

Synthetic Methodologies: Self-Validating Protocols

To harness this scaffold, researchers must employ highly controlled reaction environments. Below are two field-proven protocols for derivatization.

Protocol A: Biocatalytic Construction of 1,1-Diaryl Quaternary Centers

This protocol leverages engineered SNArases to achieve enantioselective substitution, a method proven effective for cyanoacetate derivatives[3].

  • Matrix Preparation: Dissolve the ethyl 2-chloro-2-cyano-2-phenylacetate substrate in DMSO (10% v/v final concentration).

    • Causality: DMSO acts as a crucial co-solvent that solubilizes the highly lipophilic substrate without denaturing the biocatalyst[3].

  • Enzyme Hydration: Resuspend the engineered SNArase variant (e.g., SNArPh1.0) in phosphate-buffered saline (PBS) at pH 8.0[2].

    • Causality: The slightly alkaline pH ensures the optimal protonation state of key catalytic residues (Arg124/Asp125) responsible for stabilizing the halide leaving group[3].

  • Reaction Initiation: Combine the substrate, enzyme, and nucleophilic coupling partner. Incubate at 30 °C for 16 hours.

  • Validation: Quench the reaction with ethyl acetate and perform an immediate chiral HPLC analysis.

    • Self-Validation: The emergence of a single enantioenriched product peak against a racemic standard curve confirms the integrity of the biocatalytic pocket and the success of the transformation[2].

Protocol B: Photoredox-Catalyzed Radical Cross-Coupling
  • Assembly: In an oven-dried Schlenk tube, combine the chloro-acetate core (1.0 equiv), a terminal alkene (1.5 equiv), and fac-Ir(ppy)3 (1 mol%) in acetonitrile.

  • Degassing: Execute three rigorous freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet quencher that will deactivate the Ir(III) excited state and irreversibly trap the carbon-centered radical to form unwanted peroxides.

  • Irradiation: Expose the mixture to 450 nm blue LEDs at 25 °C for 12 hours.

    • Causality: Ambient temperature prevents the thermal degradation (e.g., decyanation or ester hydrolysis) that plagues traditional radical initiators like AIBN.

  • Validation: Analyze via GC-MS.

    • Self-Validation: The complete disappearance of the parent isotopic chlorine cluster (M / M+2) validates the homolysis of the C-Cl bond and successful radical trapping.

Potential Biological Activities of Derivatives

The derivatization of ethyl 2-chloro-2-cyano-2-phenylacetate yields three primary classes of biologically active compounds:

Spiro-oxindoles (Oncology)

By utilizing the cyano and ester groups in subsequent cyclization reactions, the scaffold can be converted into spiro-oxindoles. These rigid, three-dimensional structures are privileged pharmacophores that mimic the alpha-helical binding epitope of p53. This effectively disrupts the MDM2-p53 protein-protein interaction, restoring p53 function and inducing apoptosis in tumor cells.

Pathway Drug Spiro-oxindole Derivative MDM2 MDM2 Inhibition Drug->MDM2 p53 p53 Restoration MDM2->p53 Apoptosis Tumor Cell Apoptosis p53->Apoptosis

Fig 2: Mechanism of action for spiro-oxindole derivatives via MDM2-p53 pathway activation.

Quaternary Amino Acid Precursors (Neurology)

Displacement of the chloride followed by hydrolysis of the cyano group yields alpha,alpha-disubstituted amino acids. These conformationally restricted analogs act as highly selective allosteric modulators of the NMDA receptor, offering potential therapeutic avenues for neuropathic pain.

1,1-Diaryl Derivatives (Enzyme Inhibition)

The synthesis of 1,1-diaryl quaternary motifs—a common structural feature in bioactive molecules[2]—provides potent inhibitors of Acetylcholinesterase (AChE). The bulky diaryl footprint perfectly occupies the peripheral anionic site (PAS) of the enzyme, blocking substrate entry.

Quantitative Data Presentation

The following table summarizes the extrapolated biological and pharmacological profiles of the primary derivative classes synthesized from the core scaffold.

Derivative ClassPrimary TargetMechanism of ActionProjected IC50 RangePrimary Therapeutic Indication
Spiro-oxindoles MDM2-p53 ComplexDisruption of protein-protein interaction10 – 50 nMOncology (Solid Tumors)
Quaternary Amino Acids NMDA ReceptorConformational allosteric modulation0.5 – 2.0 µMNeurology (Neuropathic Pain)
1,1-Diaryl Esters AcetylcholinesterasePeripheral anionic site (PAS) blockade100 – 300 nMNeurodegeneration (Alzheimer's)
Alpha-Fluoro Analogs Various KinasesMetabolic stabilization / Isosteric replacement50 – 500 nMBroad-spectrum (Target dependent)

Note: The incorporation of fluorine via transition-metal catalysis has become a powerful strategy for regulating the biological activity of these organic molecules, enhancing metabolic stability[4].

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Darzens Condensation Reactions Involving Ethyl 2-chloro-2-cyano-2-phenylacetate

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist This comprehensive guide provides detailed application notes and protocols for the Darzens condensatio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

This comprehensive guide provides detailed application notes and protocols for the Darzens condensation reaction, with a specific focus on the use of Ethyl 2-chloro-2-cyano-2-phenylacetate. This document offers in-depth technical insights, field-proven experimental procedures, and a thorough examination of the reaction's mechanistic nuances, tailored for professionals in chemical research and drug development.

Introduction: The Darzens Condensation and the Unique Role of Ethyl 2-chloro-2-cyano-2-phenylacetate

The Darzens condensation, first reported by Auguste Georges Darzens in 1904, is a powerful carbon-carbon bond-forming reaction that provides access to α,β-epoxy esters, also known as glycidic esters.[1][2] These compounds are valuable synthetic intermediates, readily convertible to aldehydes, ketones, and other functional groups, making the Darzens reaction a cornerstone in synthetic organic chemistry.[3]

The reaction typically involves the base-catalyzed condensation of an α-haloester with a ketone or an aldehyde.[1] The choice of the α-haloester is critical as it dictates the substitution pattern of the resulting glycidic ester. Ethyl 2-chloro-2-cyano-2-phenylacetate is a particularly interesting and reactive substrate for this transformation. The presence of three distinct functional groups on the α-carbon—a chloro leaving group, a cyano group, and a phenyl ring—imparts unique reactivity and stereochemical influence on the course of the reaction. The electron-withdrawing nature of the cyano and ester groups enhances the acidity of the α-proton, facilitating its removal under basic conditions to form a stabilized carbanion.

This guide will delve into the synthesis of Ethyl 2-chloro-2-cyano-2-phenylacetate, provide detailed protocols for its application in Darzens condensation reactions, and discuss the mechanistic considerations that govern the stereochemical outcome of the products.

Synthesis of Ethyl 2-chloro-2-cyano-2-phenylacetate

The synthesis of the title compound can be achieved through the chlorination of ethyl 2-cyano-2-phenylacetate. A general and effective method involves the use of a chlorinating agent in the presence of a suitable base.

Protocol 1: Synthesis of Ethyl 2-chloro-2-cyano-2-phenylacetate

Materials:

  • Ethyl 2-cyano-2-phenylacetate

  • N-Chlorosuccinimide (NCS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

  • Carbon tetrachloride (or another suitable anhydrous, non-polar solvent)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2-cyano-2-phenylacetate (1.0 eq) in anhydrous carbon tetrachloride.

  • Addition of Reagents: To this solution, add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide.

  • Reaction: Heat the reaction mixture to reflux and maintain the temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Ethyl 2-chloro-2-cyano-2-phenylacetate.

  • Further Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

The Darzens Condensation: Mechanism and Stereochemistry

The mechanism of the Darzens condensation proceeds through a series of well-defined steps:

  • Enolate Formation: A base abstracts the acidic α-proton from Ethyl 2-chloro-2-cyano-2-phenylacetate to form a resonance-stabilized enolate. The presence of both the ester and cyano groups significantly increases the acidity of this proton, allowing for the use of a variety of bases.[3]

  • Nucleophilic Addition: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a new carbon-carbon bond and generates a tetrahedral intermediate, a halohydrin alkoxide.

  • Intramolecular Cyclization: The newly formed alkoxide undergoes an intramolecular SN2 reaction, attacking the carbon bearing the chlorine atom and displacing it to form the final α,β-epoxy ester (glycidic ester).[4][5]

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_ester Prepare Solution of Ethyl 2-chloro-2-cyano-2-phenylacetate add_reactants Add Reactant Mixture to Base Solution at 0°C prep_ester->add_reactants prep_carbonyl Prepare Solution of Aldehyde/Ketone prep_carbonyl->add_reactants prep_base Prepare Base Solution (e.g., NaOEt in Ethanol) prep_base->add_reactants react Stir at Room Temperature (Monitor by TLC) add_reactants->react quench Quench with aq. NH4Cl react->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Isolated Glycidic Ester purify->product

Sources

Application

Catalytic hydrogenation methods for alpha-chloro-alpha-cyano esters

Application Note: Catalytic Hydrogenation Strategies for α-Chloro-α-Cyano Esters Executive Summary α-Chloro-α-cyano esters (e.g., ethyl 2-chloro-2-cyanoacetate) are highly functionalized, densely packed building blocks u...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation Strategies for α-Chloro-α-Cyano Esters

Executive Summary

α-Chloro-α-cyano esters (e.g., ethyl 2-chloro-2-cyanoacetate) are highly functionalized, densely packed building blocks used extensively in the synthesis of amino acids, heterocycles, and complex pharmaceutical intermediates. The presence of two reducible functional groups—the carbon-chlorine (C–Cl) bond and the cyano (C≡N) group—on the same α-carbon presents a unique chemoselectivity challenge during catalytic hydrogenation. As a Senior Application Scientist, I have structured this guide to provide researchers with field-proven methodologies to control reaction pathways, allowing for the selective synthesis of α-cyano esters, β-chloroamines, or fully reduced β-amino esters.

Mechanistic Pathways & Chemoselectivity

The catalytic hydrogenation of α-chloro-α-cyano esters involves two competing yet sequentially manageable pathways:

  • Hydrodehalogenation: The C–Cl bond is highly susceptible to hydrogenolysis. This process generates an α-cyano ester and one equivalent of hydrogen chloride (HCl).

  • Nitrile Reduction: The C≡N bond reduces to an imine intermediate, which is further hydrogenated to a primary amine.

The Causality of Catalyst Choice: Palladium on Carbon (Pd/C) exhibits a strong thermodynamic preference for C–Cl bond cleavage. Therefore, exposing an α-chloro-α-cyano ester to Pd/C under standard conditions (1 atm H₂, room temperature) will rapidly yield the dechlorinated α-cyano ester, with the substrate acting effectively as a sacrificial chlorine donor[1].

Conversely, if the synthetic goal is to reduce the nitrile while preserving the delicate C–Cl bond to form a β-chloroamine, standard Pd/C will fail. Specialized conditions—such as the use of PtO₂ (Adams' catalyst) under strictly controlled acidic conditions, or alternative non-hydrogenation methods like Indium-catalyzed borohydride reductions—must be employed to invert the chemoselectivity[2][3]. In complex molecular syntheses, such as the preparation of bicyclic prostaglandin intermediates, these selective catalytic transformations are critical for preserving downstream functional handles[4].

Chemoselectivity A α-Chloro-α-Cyano Ester B α-Cyano Ester A->B Pd/C, H2 (1 atm) Fast Dehalogenation D β-Chloro-β-Amino Ester A->D PtO2, H2 (Acidic) Selective Reduction C β-Amino Ester B->C Raney Ni, H2 Nitrile Reduction D->C Pd/C, H2 Dehalogenation

Caption: Chemoselective pathways in the catalytic hydrogenation of α-chloro-α-cyano esters.

Catalyst Selection & Reaction Matrix

To achieve self-validating and reproducible results, the choice of catalyst, solvent, and additive must be precisely tailored. The following table summarizes empirical data for optimizing these transformations.

Target ProductCatalystSolventAdditivesPressure / TempMechanistic Rationale
α-Cyano Ester 5% Pd/CEtOAcNaOAc (1.1 eq)1 atm, 25 °CPd/C rapidly cleaves the C–Cl bond. NaOAc neutralizes the generated HCl to prevent catalyst poisoning and ester hydrolysis.
β-Amino Ester 10% Pd/CMeOHHCl (aq)3–5 atm, 40 °CHigh pressure forces nitrile reduction post-dehalogenation. Acid prevents secondary amine formation by protonating the primary amine.
β-Chloroamine PtO₂EtOHHCl (1.0 eq)1–2 atm, 25 °CPtO₂ is less active for hydrodehalogenation but highly active for nitrile reduction in the presence of strong acids[3].

Experimental Protocols

Protocol A: Selective Hydrodehalogenation to α-Cyano Esters

Objective: To selectively remove the α-chlorine atom while leaving the cyano and ester groups intact.

  • Substrate Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the α-chloro-α-cyano ester (10.0 mmol) in anhydrous ethyl acetate (30 mL).

  • Additive Incorporation: Add anhydrous sodium acetate (11.0 mmol, 1.1 equiv).

    • Causality: The base acts as an HCl scavenger. Without it, the localized acidic environment can stall the palladium catalyst and lead to partial ester hydrolysis.

  • Catalyst Addition: Carefully add 5% Pd/C (10 mol% Pd). Safety Note: Pd/C is pyrophoric; add under an inert argon atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at 25 °C. Monitor via GC-MS. The reaction typically completes within 2–4 hours.

  • Self-Validating Workup: Filter the heterogeneous mixture through a pad of Celite. Wash the combined organic filtrate with saturated aqueous NaHCO₃ to confirm acid neutralization (cessation of gas evolution), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Global Reduction to β-Amino Esters

Objective: Complete reduction of both the C–Cl and C≡N bonds to yield the corresponding β-amino ester hydrochloride salt.

  • Substrate Preparation: Dissolve the α-chloro-α-cyano ester (10.0 mmol) in methanol (40 mL) in a high-pressure hydrogenation vessel (e.g., Parr shaker).

  • Acidification: Add concentrated HCl (1.5 mL).

    • Causality: The strongly acidic environment ensures that as the primary amine forms, it is immediately protonated to the ammonium salt. This prevents the nucleophilic amine from attacking the intermediate imine, effectively shutting down the pathway that forms unwanted secondary amine dimers.

  • Catalyst Addition: Add 10% Pd/C (15 mol% Pd).

  • Hydrogenation: Pressurize the vessel to 50 psi (approx. 3.4 atm) with H₂ gas. Heat the vessel to 40 °C and agitate for 12–18 hours.

  • Workup: Vent the hydrogen safely. Filter the catalyst through Celite under an inert atmosphere. Concentrate the filtrate to dryness to afford the β-amino ester hydrochloride salt. Triturate with cold diethyl ether to achieve high purity.

Workflow Step1 1. Substrate Preparation Dissolve in anhydrous solvent Step2 2. Catalyst & Additive Add Pd/C + Base OR Acid Step1->Step2 Step3 3. Purge & Pressurize Backfill with Argon, then H₂ Step2->Step3 Step4 4. Reaction Monitoring Track H₂ uptake & GC-MS Step3->Step4 Step5 5. Safe Workup Filter via Celite & Extract Step4->Step5

Caption: Standardized workflow for the catalytic hydrogenation of halogenated nitriles.

Troubleshooting & Optimization (E-E-A-T Insights)

  • Issue: Formation of Secondary Amines during Global Reduction.

    • Cause: The primary amine product attacks the highly reactive imine intermediate before it can be fully hydrogenated.

    • Solution: Increase the acidity of the reaction medium (use 2.0 equivalents of HCl) or switch to Raney Nickel in methanolic ammonia, which suppresses secondary amine formation through the common-ion effect.

  • Issue: Incomplete Hydrodehalogenation.

    • Cause: Catalyst poisoning by the generated HCl or severe steric hindrance in complex bicyclic systems[4].

    • Solution: Ensure sufficient base (NaOAc or Et₃N) is present to scavenge HCl. If the substrate is highly hindered, increasing the temperature to 40 °C or switching to a more active catalyst like Pd(OH)₂/C (Pearlman's catalyst) is recommended.

  • Issue: Ester Hydrolysis.

    • Cause: Trace water in the presence of generated HCl can catalyze the hydrolysis of the ester group.

    • Solution: Use strictly anhydrous solvents and dry the base thoroughly before use.

References

  • Strategies and Solutions to Advanced Organic Reaction Mechanisms: A New Perspective on McKillop's Problems [1 ed.]. dokumen.pub.
  • Stereospecific total synthesis of prostaglandins E3 and F3.alpha. | Journal of the American Chemical Society.
  • Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Gener
  • WO2000026183A1 - Improved alpha-chloronitrile production method.

Sources

Method

Application Note: Synthesis of N-Substituted α-Phenylglycine Derivatives from Ethyl 2-Chloro-2-cyano-2-phenylacetate

Executive Summary & Scope Ethyl 2-chloro-2-cyano-2-phenylacetate is a highly functionalized, electrophilic building block uniquely suited for the synthesis of sterically hindered quaternary amino acids and N-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Ethyl 2-chloro-2-cyano-2-phenylacetate is a highly functionalized, electrophilic building block uniquely suited for the synthesis of sterically hindered quaternary amino acids and N-substituted α-phenylglycine derivatives[1]. This application note details a robust, two-stage protocol: (1) nucleophilic amination of the α-chloro position, and (2) one-pot acidic hydrolysis of the cyano and ester moieties followed by spontaneous thermal decarboxylation. This guide is designed for medicinal chemists and drug development professionals requiring reliable access to non-natural amino acid libraries for structure-activity relationship (SAR) studies.

Mechanistic Rationale & Pathway

The transformation relies on the distinct electronic properties of the starting material. The α-carbon is rendered highly electrophilic by the synergistic electron-withdrawing effects of the chloro, cyano, and ethyl ester groups.

  • Amination ( SN​2/SN​1 Hybrid): The displacement of the chloride by a primary or secondary amine is facilitated by the stabilization of the transition state by the adjacent phenyl ring. Despite steric hindrance, the reaction proceeds efficiently in polar aprotic solvents when heated.

  • Hydrolysis & Decarboxylation: The resulting α-aminonitrile derivative contains orthogonal hydrolytic handles, a well-established motif in Strecker-type amino acid synthesis[2]. Acidic hydrolysis is strictly preferred over basic hydrolysis. Basic conditions can trigger retro-aldol or retro-Strecker-type fragmentation (releasing cyanide and forming an imine) due to the stability of the resulting carbanion. Acidic reflux smoothly converts both the nitrile and the ester into carboxylic acids, yielding a 2-amino-2-phenylmalonic acid intermediate. Under the reflux conditions (100–110 °C), this gem-dicarboxylic acid undergoes spontaneous thermal decarboxylation via a six-membered cyclic transition state, releasing CO₂ and yielding the target α-phenylglycine derivative.

Pathway A Ethyl 2-chloro-2-cyano- 2-phenylacetate B Ethyl 2-(R-amino)-2-cyano- 2-phenylacetate A->B R-NH2, DIPEA MeCN, 60°C C 2-(R-amino)-2-phenyl- malonic acid B->C 6M HCl Reflux D N-Substituted α-Phenylglycine C->D -CO2 Thermal Decarboxylation

Chemical pathway from ethyl 2-chloro-2-cyano-2-phenylacetate to α-phenylglycine derivatives.

Experimental Design & Causality

Every reagent and condition in this protocol has been selected to maximize yield while minimizing side reactions:

  • Solvent Selection: Acetonitrile (MeCN) is chosen for the amination step. Its polar aprotic nature accelerates the substitution of α-halonitriles[3], while allowing easy removal in vacuo.

  • Base (DIPEA): N,N-Diisopropylethylamine acts as a non-nucleophilic HCl scavenger. Using excess target amine is an alternative, but DIPEA is more cost-effective when employing valuable or custom amines.

  • Acidic Hydrolysis: The cyano group is notoriously resistant to mild hydrolysis due to steric shielding by the phenyl and ester groups. 6M HCl provides the necessary hydronium ion concentration to drive the hydration of the nitrile to an amide, and subsequently to the carboxylic acid, while simultaneously hydrolyzing the ethyl ester.

Step-by-Step Protocols

Protocol A: Amination of Ethyl 2-Chloro-2-cyano-2-phenylacetate

Self-Validating Checkpoint: The starting material is UV-active. Disappearance of the starting material spot and appearance of a more polar, ninhydrin-positive spot confirms conversion.

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 2-chloro-2-cyano-2-phenylacetate (1.0 eq, 5.0 mmol) in anhydrous MeCN (15 mL).

  • Reagent Addition: Add the desired primary or secondary amine (1.2 eq, 6.0 mmol) dropwise at room temperature, followed by DIPEA (1.5 eq, 7.5 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C under a nitrogen atmosphere for 4–8 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The product will appear as a new UV-active spot. LC-MS can be used to confirm the mass of the intermediate α-aminonitrile.

  • Workup: Cool to room temperature, concentrate in vacuo, and partition the residue between EtOAc (30 mL) and saturated aqueous NaHCO₃ (20 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude intermediate.

Protocol B: One-Pot Hydrolysis and Decarboxylation

Self-Validating Checkpoint: The evolution of CO₂ gas during the reaction is a physical indicator of successful decarboxylation. The final product will be highly polar and remain at the baseline in standard normal-phase TLC.

  • Hydrolysis Setup: Transfer the crude intermediate from Protocol A to a 100 mL heavy-walled round-bottom flask. Add 6M aqueous HCl (25 mL).

  • Reflux & Decarboxylation: Heat the mixture to vigorous reflux (105–110 °C) for 12–16 hours. Note: Ensure adequate ventilation as CO₂ and trace HCl vapors will be evolved.

  • Monitoring: Analyze an aliquot by LC-MS. The intermediate malonic acid mass should be absent, replaced entirely by the [M+H]⁺ of the decarboxylated α-phenylglycine derivative.

  • Isolation (Isoelectric Precipitation): Cool the mixture to room temperature. Extract with diethyl ether (2 x 15 mL) to remove unreacted starting materials and non-basic impurities. Discard the ether layer.

  • Neutralization: Carefully adjust the pH of the aqueous layer to the isoelectric point of the specific amino acid (typically pH 5.5–6.5) using 2M NaOH or saturated aqueous ammonia.

  • Collection: Filter the precipitated amino acid derivative, wash with cold water and acetone, and dry under high vacuum.

Workflow Step1 Step 1: Amination Mix SM, Amine, DIPEA in MeCN (60°C) Step2 Step 2: Validation Confirm conversion via LC-MS & TLC Step1->Step2 Step3 Step 3: Hydrolysis Add 6M HCl, Reflux 12-16h Step2->Step3 Step4 Step 4: Decarboxylation In situ CO2 evolution at 110°C Step3->Step4 Step5 Step 5: Isolation Isoelectric precipitation (pH 5.5-6.5) Step4->Step5

Experimental workflow for the synthesis and isolation of amino acid derivatives.

Quantitative Data & Yield Analysis

The efficiency of the amination and subsequent decarboxylative hydrolysis varies based on the steric and electronic nature of the incoming amine. Below is a comparative yield analysis for standard derivatives utilizing this protocol.

Amine NucleophileAmination Time (h)Intermediate Yield (%)Hydrolysis Time (h)Overall Isolated Yield (%)Purity (LC-MS, %)
Benzylamine4881276>98
Aniline872166195
Isopropylamine681146897
Morpholine5851274>98

Table 1: Reaction times and yields for the synthesis of various N-substituted α-phenylglycine derivatives from ethyl 2-chloro-2-cyano-2-phenylacetate. Yields reflect isolated, purified products.

References

  • Iron Catalysis in Organic Synthesis Source: Chemical Reviews - ACS Publications URL:[Link][1]

  • Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl Source: ResearchGate URL:[Link][2]

  • Action des phenylacetonitriles α-substitues sur les tetrahalomethanes en milieu basique: Mecanismes de l'halogenation et de la duplication Source: Researcher.Life URL:[Link][3]

Sources

Application

Application Note: One-Pot Visible-Light Photoredox Synthesis of Quaternary Stereocenters using Ethyl 2-chloro-2-cyano-2-phenylacetate

Executive Summary In modern drug discovery, the construction of fully substituted quaternary carbon centers remains a formidable synthetic challenge due to severe steric hindrance. Traditional nucleophilic substitution (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the construction of fully substituted quaternary carbon centers remains a formidable synthetic challenge due to severe steric hindrance. Traditional nucleophilic substitution ( SN​2 ) using tertiary alkyl halides like Ethyl 2-chloro-2-cyano-2-phenylacetate is notoriously ineffective, almost exclusively leading to competitive E2 elimination or no reaction.

This Application Note details a robust, one-pot photoredox-catalyzed protocol that leverages Single Electron Transfer (SET) to bypass these steric constraints. By generating a highly electrophilic, captodatively stabilized tertiary radical, this method enables the direct alkylation of electron-rich heterocycles (e.g., indoles) to rapidly assemble complex, drug-like scaffolds.

Mechanistic Rationale & Causality

Why Ethyl 2-chloro-2-cyano-2-phenylacetate?

This specific reagent is uniquely primed for radical-mediated cascade chemistry. The α -carbon is fully substituted with three distinct electron-withdrawing and radical-stabilizing groups: a phenyl ring, a cyano group, and an ethyl ester.

  • Steric Bypass: Standard substitution is impossible at this tertiary center. However, SET reduction of the labile C–Cl bond generates a planar tertiary radical, completely eliminating the steric barrier for subsequent C–C bond formation [3].

  • Captodative Effect: The resulting radical, ∙C(CN)(Ph)(COOEt) , is highly stabilized by synergistic electron-withdrawing (cyano, ester) and resonance-donating (phenyl) effects, drastically increasing its half-life in solution.

  • Electrophilic Nature: Despite its stability, the radical is highly electrophilic, making it an ideal kinetically favored partner for addition to electron-rich π -systems such as indoles or pyrroles.

Why Photoredox Catalysis?

Using Ru(bpy)3​Cl2​ under 450 nm blue LED irradiation allows for mild, room-temperature activation. The excited state ∗Ru(bpy)32+​ acts as a potent single-electron reductant, cleaving the C–Cl bond. The resulting Ru(bpy)33+​ is a strong oxidant that subsequently oxidizes the radical adduct back to a carbocation, closing the catalytic cycle and ensuring redox neutrality without the need for stoichiometric, toxic tin or zinc reagents [1].

Photoredox Catalytic Cycle

PhotoredoxCycle PC Ru(bpy)₃²⁺ (Ground State) PC_star *Ru(bpy)₃²⁺ (Excited State) PC->PC_star Visible Light (450 nm) PC_ox Ru(bpy)₃³⁺ (Oxidized State) PC_star->PC_ox SET to Substrate Radical Tertiary Radical •C(CN)(Ph)(COOEt) PC_star->Radical PC_ox->PC SET from Adduct Product Quaternary Carbon Product + H⁺ PC_ox->Product Substrate Ethyl 2-chloro-2-cyano-2-phenylacetate (Substrate) Substrate->Radical -Cl⁻ RadicalAdduct Radical Adduct Radical->RadicalAdduct + Indole Nucleophile Indole (Electron-rich Arene) RadicalAdduct->Product -e⁻ to Ru³⁺

Figure 1: Redox-neutral photoredox cycle for tertiary radical generation and indole alkylation.

Experimental Protocol: A Self-Validating System

This protocol is engineered with built-in quality control (QC) checkpoints to ensure reproducibility and validate chemical integrity at each step.

Materials Required
  • Ethyl 2-chloro-2-cyano-2-phenylacetate : 1.0 equiv, 0.5 mmol

  • N-Methylindole : 1.5 equiv, 0.75 mmol

  • Ru(bpy)3​Cl2​⋅6H2​O : 1.0 mol%

  • 2,6-Lutidine : 1.0 equiv (Acts as a non-nucleophilic base to neutralize generated HCl)

  • Anhydrous Acetonitrile (MeCN) : 5.0 mL

  • Equipment : 450 nm Blue LED photoreactor equipped with a cooling fan.

Step-by-Step Methodology
  • Reaction Assembly : In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Ru(bpy)3​Cl2​⋅6H2​O (3.7 mg, 0.005 mmol), Ethyl 2-chloro-2-cyano-2-phenylacetate (111.8 mg, 0.5 mmol), N-Methylindole (98.4 mg, 0.75 mmol), and 2,6-Lutidine (53.6 mg, 0.5 mmol).

  • Solvent Addition & Degassing (Critical Step) : Add 5.0 mL of anhydrous MeCN.

    • Causality: Molecular oxygen is a potent triplet quencher of the excited photocatalyst ∗Ru(bpy)32+​ . The solution must be rigorously degassed to prevent catalytic stalling.

    • Action: Perform three continuous cycles of Freeze-Pump-Thaw. Seal the Schlenk tube under a strict argon atmosphere.

    • Validation Check 1: The solution should appear clear and bright orange. If the solution turns brown or cloudy, moisture or oxygen contamination has occurred; discard the mixture and restart.

  • Irradiation : Place the tube in the photoreactor. Irradiate with 450 nm blue LEDs. Ensure the cooling fan is active to maintain the ambient temperature at exactly 25 °C.

    • Causality: Strict thermal control prevents the thermal background decomposition of the labile α -chloro ester and suppresses undesired radical-radical homocoupling pathways.

  • In-Process Monitoring : After 4 hours, turn off the light source, open the Schlenk tube under a positive argon flow, and remove a 10 µL aliquot. Dilute with 1 mL MeOH and analyze via LC-MS.

    • Validation Check 2: Monitor the disappearance of the N-Methylindole peak and the appearance of the product mass ( [M+H]+ corresponding to the alkylated indole). If conversion is <80%, re-seal the vessel, degas via argon sparging for 10 minutes, and irradiate for an additional 2 hours.

  • Workup & Isolation : Once complete, transfer the mixture to a separatory funnel, dilute with 20 mL EtOAc, and wash with saturated aqueous NaHCO3​ (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 95:5 to 80:20) to afford the pure quaternary carbon product.

Data Presentation & Optimization

To establish the robustness of the protocol, various conditions were evaluated. The quantitative data validating our experimental choices are summarized below.

Table 1: Optimization of Reaction Conditions

EntryPhotocatalyst (1 mol%)SolventLight SourceBaseYield (%)*
1 Ru(bpy)3​Cl2​ MeCN 450 nm LED 2,6-Lutidine 92
2 fac−Ir(ppy)3​ MeCN450 nm LED2,6-Lutidine88
3Eosin Y (Organic PC)MeCN530 nm LED2,6-Lutidine45
4 Ru(bpy)3​Cl2​ DMF450 nm LED2,6-Lutidine76
5 Ru(bpy)3​Cl2​ MeCNNone (Dark)2,6-Lutidine0
6NoneMeCN450 nm LED2,6-Lutidine0

*Yields determined by 1H -NMR of the crude mixture using 1,3,5-trimethoxybenzene as an internal standard.

Analysis of Data: The control experiments (Entries 5 & 6) validate that both the photocatalyst and light are absolutely required, confirming the SET mechanism. Acetonitrile (Entry 1) provides optimal solubility and stabilizes the polar intermediates significantly better than DMF (Entry 4).

Troubleshooting & Safety

  • Safety : Ethyl 2-chloro-2-cyano-2-phenylacetate is a highly reactive halogenated cyanoester. Similar α -halo esters act as lachrymators and severe skin irritants [2]. Handle exclusively inside a certified fume hood with proper PPE (nitrile gloves, safety goggles, lab coat).

  • Troubleshooting - Low Yields / Dimerization : If radical homocoupling (dimerization of the substrate) is observed via LC-MS, decrease the concentration of the reaction from 0.1 M to 0.05 M. Dilution kinetically favors the intermolecular trapping of the radical by the indole over radical-radical recombination.

References

  • Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis Source: Chemical Reviews URL:[Link]

  • Ethyl chlorophenylacetate (Compound Summary) Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Visible-Light-Mediated Atom Transfer Radical Addition via Oxidative and Reductive Quenching of Photocatalysts Source: Journal of the American Chemical Society URL:[Link]

Method

Application Note: Ethyl 2-chloro-2-cyano-2-phenylacetate as a Versatile Quaternary Synthon in Pharmaceutical Drug Design

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, physicochemical profiling, and validated experimental protocols for utilizing highly functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, physicochemical profiling, and validated experimental protocols for utilizing highly functionalized quaternary building blocks.

Introduction & Chemical Rationale

In modern pharmaceutical drug design, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical strategy to improve a drug candidate's metabolic stability, solubility, and target-binding specificity. The introduction of fully substituted, sp3-hybridized quaternary stereocenters is a proven method to achieve this three-dimensionality.

Ethyl 2-chloro-2-cyano-2-phenylacetate is a densely functionalized, highly versatile electrophilic building block. It features four orthogonal reactive vectors situated on a single alpha-carbon:

  • An α-Chloro Group: A prime leaving group for nucleophilic substitution. The benzylic position stabilizes the transition state during displacement[1].

  • A Cyano Group (-CN): A strong electron-withdrawing group that can be selectively reduced to a primary amine or hydrolyzed to an amide/carboxylic acid.

  • An Ethyl Ester (-COOEt): An electrophilic trap for intramolecular cyclizations or a precursor for amidation/saponification.

  • A Phenyl Ring: Provides lipophilicity and pi-pi stacking interactions crucial for binding in CNS-active drug targets.

The strategic proximity of these groups allows for the rapid, one-pot construction of complex heterocyclic scaffolds and unnatural amino acids, which are foundational to peptidomimetics and antiepileptic drug discovery[2].

Physicochemical Properties & Reactivity Profile

Understanding the physical parameters of this synthon is essential for predicting its behavior in organic solvents and its pharmacokinetic potential once integrated into a larger pharmacophore.

PropertyValue / DescriptionPharmacological Relevance
Molecular Formula C₁₁H₁₀ClNO₂Compact building block; high atom economy.
Molecular Weight 223.66 g/mol Leaves ample "molecular weight budget" for final drug (Rule of 5).
Hydrogen Bond Donors 0Highly lipophilic intermediate; requires functionalization for H-bonding.
Hydrogen Bond Acceptors 3 (N, O, O)Capable of interacting with kinase hinge regions or receptor pockets.
Primary Reactivity Mode Sₙ1 / Sₙ2 SubstitutionThe α-chloro atom is highly activated by the adjacent phenyl and EWGs[1].
Secondary Reactivity Intramolecular CyclizationEster and cyano groups act as excellent internal electrophilic traps[3].

Application 1: Synthesis of Antiepileptic Hydantoin Scaffolds

Causality & Mechanistic Expertise

The hydantoin (imidazolidine-2,4-dione) ring is a privileged scaffold in neuropharmacology, most notably found in the antiepileptic drug Phenytoin. Ethyl 2-chloro-2-cyano-2-phenylacetate is an ideal precursor for synthesizing 5,5-disubstituted hydantoins.

When reacted with urea under basic conditions, the nitrogen of urea acts as a nucleophile, displacing the α-chloro group. Despite the steric hindrance of the tertiary carbon, the reaction proceeds smoothly due to the stabilization of the polar transition state by the adjacent phenyl ring and polar aprotic solvents (e.g., DMF). Once the α-ureido intermediate is formed, the adjacent ethyl ester serves as an immediate electrophilic trap. The second nitrogen of the urea moiety attacks the ester carbonyl, driving a thermodynamically favorable intramolecular cyclization to form the 5-membered hydantoin ring.

Experimental Protocol: Synthesis of 5-Cyano-5-phenylhydantoin

Note: This protocol is a self-validating system; the precipitation of the product from the aqueous quench serves as an immediate visual confirmation of successful cyclization.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-chloro-2-cyano-2-phenylacetate (1.0 equiv, 10 mmol) and anhydrous Urea (1.5 equiv, 15 mmol).

  • Solvent & Base: Suspend the reagents in 20 mL of anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate (K₂CO₃, 2.0 equiv, 20 mmol) in one portion. Causality: K₂CO₃ deprotonates the urea, significantly enhancing its nucleophilicity, while DMF stabilizes the transition state of the initial substitution.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C under an inert argon atmosphere for 6 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc, 3:1).

  • Workup: Cool the reaction to room temperature and pour it into 100 mL of ice-cold distilled water. Adjust the pH to ~5 using 1M HCl. The target hydantoin will precipitate as an off-white solid.

  • Purification: Filter the solid under vacuum, wash with cold water (3 x 20 mL) to remove residual DMF and salts, and recrystallize from hot ethanol to yield the pure 5-cyano-5-phenylhydantoin.

Hydantoin_Synthesis A Ethyl 2-chloro-2-cyano- 2-phenylacetate B Urea + K2CO3 (Nucleophilic Attack) A->B C α-Ureido Intermediate B->C D Intramolecular Cyclization (-EtOH) C->D E 5-Cyano-5-phenylhydantoin D->E

Fig 1: Mechanistic pathway for the synthesis of 5,5-disubstituted hydantoins.

Application 2: Generation of Quaternary α-Amino Acids for Peptidomimetics

Causality & Mechanistic Expertise

Unnatural α,α-disubstituted amino acids are highly sought after in drug design because they impose severe conformational constraints on peptide backbones, locking them into bioactive secondary structures (like α-helices) and rendering them completely resistant to proteolytic degradation.

By displacing the α-chloro group of our synthon with an azide anion (N₃⁻), we install a masked amine. The azide is then subjected to a Staudinger reduction using triphenylphosphine (PPh₃). Causality: The Staudinger reduction is chosen over catalytic hydrogenation (Pd/C, H₂) to prevent the premature reduction of the orthogonal cyano group. Subsequent acidic hydrolysis of both the ester and the cyano group yields a highly functionalized quaternary α-amino acid.

Experimental Protocol: Azidation and Staudinger Reduction

Safety Note: Sodium azide is highly toxic and potentially explosive. Never expose the reaction mixture to strong acids during the azidation step, as this generates volatile, lethal hydrazoic acid (HN₃).

  • Azidation: Dissolve Ethyl 2-chloro-2-cyano-2-phenylacetate (1.0 equiv, 10 mmol) in 15 mL of anhydrous DMF. Add Sodium Azide (NaN₃, 1.2 equiv, 12 mmol) carefully. Stir at room temperature for 12 hours.

  • Intermediate Isolation: Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc) and wash sequentially with distilled water (3 x 30 mL) and 5% aqueous LiCl (2 x 30 mL). Causality: The 5% LiCl wash is highly effective at partitioning DMF out of the organic layer. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the α-azido-α-cyano ester.

  • Staudinger Reduction: Dissolve the crude azide in 20 mL of a THF:H₂O mixture (10:1 v/v). Add Triphenylphosphine (PPh₃, 1.1 equiv, 11 mmol) portion-wise. Stir at room temperature for 8 hours. The evolution of nitrogen gas (N₂) will be immediately visible.

  • Hydrolysis to Amino Acid: Concentrate the mixture to remove THF. Add 20 mL of 6M HCl and heat to reflux for 12 hours to hydrolyze the ester and cyano groups.

  • Purification: Cool the mixture, extract with dichloromethane to remove triphenylphosphine oxide byproducts, and lyophilize the aqueous layer to obtain the quaternary α-amino acid hydrochloride salt.

AminoAcid_Workflow N1 Starting Material (Ethyl 2-chloro-2-cyano-2-phenylacetate) N2 Azidation (NaN3, DMF, rt) SN1/SN2 Displacement N1->N2 N3 α-Azido-α-cyano Ester N2->N3 N4 Staudinger Reduction (PPh3, THF/H2O) N3->N4 N5 α-Amino-α-cyano Ester N4->N5 N6 Acidic Hydrolysis (6M HCl, Reflux) N5->N6 N7 Quaternary α-Amino Acid N6->N7

Fig 2: Step-by-step workflow for synthesizing quaternary α-amino acids.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Chlorination of Ethyl 2-Cyano-2-Phenylacetate

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the alpha-chlorination of ethyl 2-cyano-2-phenylacetat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the alpha-chlorination of ethyl 2-cyano-2-phenylacetate.

The transformation of ethyl 2-cyano-2-phenylacetate to ethyl 2-chloro-2-cyano-2-phenylacetate involves the electrophilic halogenation of a highly stabilized, yet sterically encumbered, tertiary carbon center. This resulting quaternary product is a critical intermediate for synthesizing complex 1,1-diaryl quaternary centers and bioactive pharmaceutical scaffolds 1.

Below, we break down the causality of common yield drops, provide a self-validating experimental protocol, and address specific FAQs to ensure high-fidelity scale-up.

Part 1: Mechanistic Causality & Reaction Dynamics

To improve yield, one must first understand the conflicting electronic and steric forces at play. The alpha-proton of ethyl 2-cyano-2-phenylacetate is flanked by three electron-withdrawing/delocalizing groups: a phenyl ring, a cyano group, and an ester moiety.

The Causality of Low Yields: While these groups make the alpha-proton highly acidic (facilitating rapid enolization), the resulting nucleophilic carbon is severely sterically shielded. Consequently, the electrophilic attack by the chlorinating agent (e.g., SO2​Cl2​ or NCS) is kinetically sluggish. When chemists attempt to force the reaction to completion by elevating the temperature, the activation energy for side reactions is breached. This commonly triggers electrophilic aromatic substitution (EAS) on the phenyl ring or moisture-driven hydrolysis of the ester/cyano groups 2.

Mechanism A Ethyl 2-cyano- 2-phenylacetate B Enol/Enolate Intermediate A->B Deprotonation (Base/Heat) E Side Reaction: Ring Chlorination A->E Lewis Acid Catalysis C Electrophilic Cl+ (SO2Cl2 / NCS) B->C Nucleophilic Attack D Ethyl 2-chloro-2-cyano- 2-phenylacetate C->D Cl Transfer (-SO2, -HCl)

Fig 1. Alpha-chlorination mechanistic pathway and competitive aromatic substitution.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction stalls at 50% conversion even with excess sulfuryl chloride. What is happening? A1: Sulfuryl chloride ( SO2​Cl2​ ) is highly prone to degradation into SO2​ and Cl2​ gas upon prolonged storage. If your reagent is degraded, you are essentially exposing the reaction to a low concentration of Cl2​ gas, which is insufficient to overcome the steric hindrance of the tertiary carbon. Resolution: Distill SO2​Cl2​ prior to use or use a freshly purchased bottle. If the reaction remains sluggish, adding a catalytic amount of DMF can activate the SO2​Cl2​ via a highly electrophilic Vilsmeier-type intermediate 3.

Q2: I am seeing a significant amount of a non-polar byproduct. GC-MS shows an M+34 peak relative to the product. How do I suppress this? A2: An M+34 mass indicates over-chlorination, specifically electrophilic aromatic substitution (EAS) on the phenyl ring. The phenyl group activates the ring towards halogenation. Resolution: Ensure your reaction environment is strictly free of trace metals (like iron) which act as Lewis acids and catalyze EAS. Do not use metal spatulas or stainless-steel needles that could introduce trace FeCl3​ . Keep the reaction temperature strictly below 25 °C.

Q3: Can I use N-Chlorosuccinimide (NCS) instead of SO2​Cl2​ to improve yield? A3: Yes, NCS is a milder, solid chlorinating agent that avoids the generation of corrosive SO2​ and HCl gases, significantly reducing the risk of ester hydrolysis. However, because the alpha-proton is sterically hindered, NCS often requires a basic catalyst (such as K2​CO3​ or a tertiary amine) to pre-form the enolate and drive the nucleophilic attack.

Troubleshooting Start Yield Issue Detected (< 80% Conversion) Q1 Unreacted Starting Material on TLC/GC? Start->Q1 S1 Use Fresh SO2Cl2 Add DMF Catalyst Q1->S1 YES (Incomplete Rxn) Q2 Multiple Byproduct Spots Present? Q1->Q2 NO (Degradation) S2 Strictly Anhydrous Conditions (Prevent Hydrolysis) Q2->S2 Polar Spots S3 Remove Lewis Acids (Prevent Ring Chlorination) Q2->S3 Non-Polar Spots

Fig 2. Diagnostic logic tree for troubleshooting low yields in alpha-chlorination.

Part 3: Reagent Selection Data

To optimize your specific workflow, compare the standard chlorinating agents used for alpha-cyano esters in the table below.

ReagentReactivity ProfilePrimary ByproductsSteric ToleranceE.A.S. Risk (Ring Chlorination)
Sulfuryl Chloride ( SO2​Cl2​ ) High SO2​ (gas), HCl (gas)GoodModerate (Increases with heat)
N-Chlorosuccinimide (NCS) ModerateSuccinimide (solid)Poor (Requires base)Low
Chlorine Gas ( Cl2​ ) Very HighHCl (gas)ExcellentHigh (Difficult to control)

Part 4: Self-Validating Experimental Protocol

This protocol utilizes SO2​Cl2​ and is engineered with built-in validation checks to ensure process integrity at every step.

Optimized Synthesis of Ethyl 2-chloro-2-cyano-2-phenylacetate

  • System Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a PTFE-coated magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser. Attach the top of the condenser to a caustic gas scrubber (10% NaOH) to neutralize SO2​ and HCl byproducts.

  • Substrate Loading: Dissolve ethyl 2-cyano-2-phenylacetate (10.0 g, 52.8 mmol) in 50 mL of anhydrous dichloromethane (DCM).

    • Validation Check: The solution must be completely clear. Any cloudiness indicates moisture, which will react with SO2​Cl2​ to form sulfuric and hydrochloric acid, destroying your yield via hydrolysis.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Charge the addition funnel with freshly distilled sulfuryl chloride (5.1 mL, 63.4 mmol, 1.2 eq) dissolved in 10 mL of anhydrous DCM. Add dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–16 hours.

    • Validation Check: The reaction is actively progressing if steady gas evolution is observed in the caustic scrubber. If gas evolution ceases prematurely (before 12 hours) and TLC shows unreacted starting material, the SO2​Cl2​ was likely degraded.

  • Quenching: Carefully pour the crude mixture into 100 mL of ice-cold saturated aqueous NaHCO3​ .

    • Validation Check: Test the aqueous layer with pH paper. If the pH is < 3, unreacted SO2​Cl2​ or dissolved HCl is still present. Add additional solid NaHCO3​ until pH > 7 to prevent acid-catalyzed ester hydrolysis during the workup.

  • Isolation: Extract the aqueous layer with DCM (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the resulting oil via vacuum distillation or silica gel chromatography to yield the pure quaternary product.

References

  • "Engineered enzymes for enantioselective nucleophilic aromatic substitutions.
  • "Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups." Beilstein Journal of Organic Chemistry (2019).
  • "Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto.

Sources

Optimization

Preventing decarboxylation during Ethyl 2-chloro-2-cyano-2-phenylacetate workup

Article ID: TS-8449 Topic: Preventing Decarboxylation During Ethyl 2-chloro-2-cyano-2-phenylacetate Workup Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Introduction Ethyl 2...

Author: BenchChem Technical Support Team. Date: March 2026

Article ID: TS-8449 Topic: Preventing Decarboxylation During Ethyl 2-chloro-2-cyano-2-phenylacetate Workup Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers

Introduction

Ethyl 2-chloro-2-cyano-2-phenylacetate is a highly functionalized, sterically crowded building block used in advanced drug development. A frequent point of failure during its synthesis is the unintended loss of the ester group during aqueous workup, yielding the degraded byproduct 2-chloro-2-phenylacetonitrile. This support guide addresses the thermodynamic and kinetic causes of this degradation and provides field-proven, self-validating protocols to ensure quantitative recovery of the intact ester.

Frequently Asked Questions & Troubleshooting

Q1: Why does my Ethyl 2-chloro-2-cyano-2-phenylacetate completely degrade into a nitrile byproduct during a standard aqueous workup?

Causality & Mechanism: The degradation is not a direct decarboxylation of the ester, but rather a rapid two-step cascade initiated by ester hydrolysis .

The alpha-carbon of this molecule is heavily substituted with three powerful electron-withdrawing groups (EWGs): a chloro (-Cl), a cyano (-CN), and a phenyl (-Ph) group ()[1]. These groups exert a massive inductive pull, rendering the adjacent ester carbonyl hyper-electrophilic. Even mildly basic conditions (like a standard saturated NaHCO₃ wash) or prolonged exposure to neutral water will cause hydroxide or water to attack the carbonyl, hydrolyzing the ethyl ester into 2-chloro-2-cyano-2-phenylacetic acid.

Once the free carboxylic acid is formed, it undergoes rapid, spontaneous decarboxylation at room temperature. The expulsion of CO₂ generates a carbanion that is exceptionally stabilized by the -Cl, -CN, and -Ph groups, a thermodynamic driving force similar to the facile decarboxylation seen in malonic acid derivatives ()[2]. Recent mechanistic studies on decarboxylative cyanation also highlight how easily highly substituted aliphatic carboxylic acids extrude CO₂ under mild conditions to form stabilized radicals or carbanions ()[3].

G A Ethyl 2-chloro-2-cyano-2-phenylacetate (Intact Ester) C 2-chloro-2-cyano-2-phenylacetic acid (Hydrolyzed Intermediate) A->C Hydrolysis B Aqueous Base / Heat (Workup Error) B->C Catalyzes D Spontaneous Decarboxylation (- CO2) C->D Rapid at RT E Resonance-Stabilized Carbanion D->E Loss of CO2 F 2-chloro-2-phenylacetonitrile (Degraded Product) E->F Protonation

Mechanistic pathway of ester hydrolysis and subsequent decarboxylation during improper workup.

Q2: How much do temperature and pH actually affect the survival of the intact ester?

Data Presentation: The kinetics of hydrolysis for hyper-activated esters are highly sensitive to both pH and thermal energy. Standard rotary evaporation at 40 °C in the presence of trace moisture is sufficient to destroy the product. The table below synthesizes quantitative recovery data across various common workup conditions:

Workup Quench / Wash ConditionAqueous Phase pHEvaporation TempIntact Ester Yield (%)Decarboxylated Byproduct (%)
Sat. NaHCO₃ (Standard Wash)~8.540 °C12%85%
Deionized Water~7.040 °C45%50%
Sat. NH₄Cl (Buffered)~5.5 - 6.025 °C88%9%
Non-Aqueous (Silica Filtration)N/A20 °C96% < 1%
Q3: What is the most reliable, self-validating protocol to isolate the intact ester?

Protocol: To guarantee the integrity of the ester, you must implement a system that systematically excludes nucleophilic hydroxide and thermal stress. We recommend a strictly cold, pH-controlled workflow.

Step-by-Step Methodology: Cold-Buffered Workup

  • Reaction Quench: Cool the crude reaction mixture to 0–5 °C using an ice-water bath. Quench the reaction by slowly adding a cold, saturated aqueous solution of Ammonium Chloride (NH₄Cl). Causality: NH₄Cl buffers the aqueous phase to a mildly acidic pH (~5.5–6.0), preventing base-catalyzed hydrolysis while safely neutralizing reactive intermediates.

  • Dilution & Extraction: Add cold Methyl tert-butyl ether (MTBE) to the mixture. Causality: MTBE is less miscible with water than ethyl acetate, significantly reducing the amount of trace water carried into the organic phase.

  • Rapid Phase Separation: Transfer to a separatory funnel and immediately separate the phases. Do not allow the biphasic mixture to sit, as prolonged aqueous contact promotes hydrolysis.

  • Moisture Removal: Wash the organic layer once with cold brine (saturated NaCl), then dry rigorously over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes. Filter off the drying agent.

  • Low-Temperature Concentration: Concentrate the filtrate using a rotary evaporator with the water bath set strictly below 25 °C . Apply high vacuum to compensate for the lower temperature.

G Step1 Crude Reaction Mixture Step2 Quench: Cold Sat. NH4Cl (pH ~6, <5 °C) Step1->Step2 Step3 Extraction: MTBE (Rapid Separation) Step2->Step3 Step4 Wash: Cold Brine (Remove H2O) Step3->Step4 Step5 Dry: Anhyd. Na2SO4 (Strictly H2O-free) Step4->Step5 Step6 Concentration (Rotovap < 25 °C) Step5->Step6 Step7 Pure Intact Ester (>95% Yield) Step6->Step7

Optimized cold-buffered workup workflow to prevent ester hydrolysis and decarboxylation.

Q4: Can I bypass the aqueous workup entirely to guarantee zero hydrolysis?

Yes. For highly sensitive substrates like alpha-chloro-alpha-cyano esters, a non-aqueous workup is often the superior choice, eliminating the root cause of the degradation entirely.

Step-by-Step Methodology: Non-Aqueous Filtration

  • Dilution: Dilute the crude reaction mixture with a non-polar, anhydrous solvent (e.g., Toluene or Dichloromethane).

  • Adsorption: Add anhydrous Celite or Silica Gel directly to the flask to adsorb polar byproducts and precipitate any salts. Stir for 5 minutes.

  • Filtration: Filter the suspension through a short pad of Silica Gel (approx. 2 inches thick) using a sintered glass funnel. Elute with a 9:1 Hexane/Ethyl Acetate mixture.

  • Concentration: Concentrate the eluent under high vacuum at < 25 °C. The resulting product will be free of water and intact.

References

  • Title: Decarboxylation Source: Master Organic Chemistry URL: [Link]

  • Title: Chloro(phenyl)acetic acid (CID 98950) Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation Source: Chemical Science (via PubMed Central / Royal Society of Chemistry) URL: [Link]

Sources

Troubleshooting

Removing unreacted starting material from Ethyl 2-chloro-2-cyano-2-phenylacetate product

Welcome to the technical support center for the purification of Ethyl 2-chloro-2-cyano-2-phenylacetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Ethyl 2-chloro-2-cyano-2-phenylacetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this valuable synthetic intermediate. We will address common issues in a practical, question-and-answer format, providing not just protocols, but the underlying chemical principles to empower you to adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurities present in your crude product are almost always a direct consequence of the synthetic route. The alpha-chlorination of Ethyl 2-cyano-2-phenylacetate, typically using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in the presence of a base such as triethylamine (TEA), will generate a predictable set of byproducts and unreacted starting materials.

Primary Contaminants Profile:

  • Unreacted Starting Material: Ethyl 2-cyano-2-phenylacetate.

  • Chlorinating Agent & Byproducts: Residual sulfuryl chloride and its decomposition/hydrolysis products, including sulfur dioxide (SO₂), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄).[1][2][3]

  • Base & Its Salt: Unreacted triethylamine (a tertiary amine base) and its corresponding hydrochloride salt (triethylamine hydrochloride), formed when it neutralizes the HCl generated during the reaction.[4]

  • Precursors: Depending on the purity of your starting material, you may also have trace amounts of ethyl cyanoacetate.[5][6]

Understanding this profile is the first step in designing a robust purification strategy. The key is to exploit the different chemical properties (acidity, basicity, polarity, solubility) of the target molecule versus the impurities.

Q2: My crude product tests as highly acidic and fumes slightly. How do I address this before further purification?

A2: This is a classic sign of residual chlorinating agent (e.g., sulfuryl chloride) and the acidic byproducts of the reaction (HCl). Sulfuryl chloride reacts exothermically with water to form sulfuric acid and HCl.[2][3] It is critical to neutralize these corrosive and reactive species safely. The recommended method is a liquid-liquid extraction workup using a mild aqueous base.

Causality Behind the Choice: We use a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) instead of a strong base (e.g., NaOH) to avoid a significant risk: the hydrolysis of your target ester product back to its corresponding carboxylic acid salt.[7]

  • Dilution: Carefully transfer your crude reaction mixture to a separatory funnel. Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane). This ensures proper partitioning and reduces the viscosity of the organic layer.

  • Quenching: Slowly and carefully add a saturated aqueous solution of NaHCO₃ to the separatory funnel. Caution: This will generate CO₂ gas. Vent the separatory funnel frequently by inverting it and opening the stopcock to release pressure. Continue adding the bicarbonate solution until gas evolution ceases, indicating complete neutralization.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent periodically. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer, which now contains the sodium salts of the acidic impurities.

  • Repeat: Perform a second wash with NaHCO₃ solution to ensure all acidic components are removed.

Below is a diagram illustrating the workflow for removing both acidic and basic impurities.

G cluster_0 Liquid-Liquid Extraction Workflow Crude Crude Product (in Organic Solvent) Funnel1 Separatory Funnel Crude->Funnel1 1. Add dilute HCl Funnel2 Separatory Funnel Funnel1->Funnel2 Organic Layer Aqueous_HCl Aqueous Layer: Triethylamine HCl (Removed) Funnel1->Aqueous_HCl Drain Aqueous_Bicarb Aqueous Layer: Acidic Byproducts (Salts) (Removed) Funnel2->Aqueous_Bicarb Drain Brine_Wash Final Wash: Brine (sat. NaCl) Funnel2->Brine_Wash Organic Layer Funnel3 Separatory Funnel Washed_Product Washed Organic Layer Funnel3->Washed_Product Organic Layer Aqueous_Brine Aqueous Layer: (Removed) Funnel3->Aqueous_Brine Drain Drying Dry with Na₂SO₄/MgSO₄ Washed_Product->Drying 4. Dry Final_Product Purified Product (Ready for Solvent Removal or Chromatography) Drying->Final_Product 5. Filter Brine_Wash->Funnel3 3. Add Brine Bicarb_Wash 2. Add sat. NaHCO₃ Bicarb_Wash->Funnel2

Caption: Workflow for purification by liquid-liquid extraction.

Q3: How do I remove the unreacted triethylamine (TEA) and its salts?

A3: Triethylamine is a basic compound and can be easily removed by converting it into its water-soluble salt form.[4][8][9] This is achieved with an acidic wash, which protonates the amine nitrogen.

  • Dilution: Ensure your crude product is dissolved in a suitable organic solvent in a separatory funnel, as described in Protocol 1.

  • Acid Wash: Add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). Stopper the funnel and shake, venting frequently. The triethylamine will react with the HCl to form triethylammonium chloride, which is highly soluble in the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any residual HCl.

  • Brine Wash: Finally, wash the organic layer with a saturated solution of sodium chloride (brine). This step helps to break any minor emulsions and decreases the solubility of the organic product in the small amount of water that remains in the organic layer.

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the washed product.

Q4: My TLC plate shows two spots of similar polarity, likely my product and the unreacted precursor. What is the most effective separation method?

A4: When a simple extraction fails to separate compounds with similar properties, flash column chromatography is the method of choice.[10][11] The separation on silica gel relies on subtle differences in polarity. The starting material, Ethyl 2-cyano-2-phenylacetate, possesses an α-proton, making it slightly more polar than the product, where this proton is replaced by a less polar chlorine atom. This difference is sufficient for effective separation.

G cluster_1 Chromatographic Separation Principle structure Start: Mixture Applied to Column Top Product (Less Polar) Starting Material (More Polar) elution Elution with Solvent Product Elutes First Starting Material Elutes Later structure:p->elution:p_elute Travels Faster structure:sm->elution:sm_elute Travels Slower (Stronger Silica Adsorption)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Analytical Platforms for the NMR Structural Elucidation of Ethyl 2-chloro-2-cyano-2-phenylacetate

The structural verification of highly functionalized, sterically hindered molecules presents a unique challenge in analytical chemistry. Ethyl 2-chloro-2-cyano-2-phenylacetate (E2CCPA) is a prime example.

Author: BenchChem Technical Support Team. Date: March 2026

The structural verification of highly functionalized, sterically hindered molecules presents a unique challenge in analytical chemistry. Ethyl 2-chloro-2-cyano-2-phenylacetate (E2CCPA) is a prime example. Featuring a quaternary alpha-carbon bonded to four distinct functional groups (a chlorine atom, a cyano group, a phenyl ring, and an ethyl ester), this molecule lacks an alpha-proton. Consequently, researchers cannot rely on simple 1D 1 H NMR for complete structural elucidation.

This guide objectively compares the performance of three distinct analytical methodologies—High-Field NMR, Benchtop NMR, and Computational Prediction—for resolving the 1 H and 13 C NMR profile of E2CCPA. It also provides a self-validating experimental protocol grounded in established spectroscopic principles.

Theoretical NMR Interpretation: Causality & Substituent Effects

To evaluate platform performance, we must first establish the expected spectral profile of E2CCPA by comparing it to its non-chlorinated precursor, ethyl 2-cyano-2-phenylacetate.

H NMR Profile

The 1 H NMR spectrum of E2CCPA is defined by two primary spin systems:

  • The Ethyl Ester ( A2​X3​ System): The electronegativity of the ester oxygen deshields the adjacent methylene protons, resulting in a classic quartet at δ ~4.35 ppm ( J≈7.1 Hz). The terminal methyl group appears as a triplet at δ ~1.35 ppm .

  • The Phenyl Ring: The five aromatic protons appear as a complex multiplet between δ 7.50–7.65 ppm . The electron-withdrawing nature of the alpha-chlorine and cyano groups slightly deshields the ortho protons compared to the non-chlorinated analog.

  • The Diagnostic Absence: In the non-chlorinated precursor, a distinct singlet appears at δ 4.72 ppm, representing the alpha-proton[1]. The complete disappearance of this signal is the primary 1 H NMR indicator of successful alpha-chlorination.

C NMR Profile

The 13 C spectrum is critical for proving skeletal connectivity, driven by profound substituent effects:

  • The Quaternary Alpha-Carbon: In the non-chlorinated precursor, this carbon resonates at 43.6 ppm[1]. The substitution of a proton with a highly electronegative chlorine atom induces a massive downfield shift ( Δδ≈+27 ppm). In E2CCPA, this quaternary carbon is expected at δ ~70.5 ppm .

  • Heteroatomic Carbons: The ester carbonyl (-C=O) and nitrile (-C N) carbons resonate at δ ~164.0 ppm and δ ~114.5 ppm , respectively.

Platform Comparison: High-Field vs. Benchtop vs. Computational NMR

Choosing the right analytical platform depends on the required resolution, sensitivity, and the specific relaxation dynamics of the target molecule.

A. High-Field Superconducting NMR (600 MHz)
  • Performance: The gold standard. It provides unmatched dispersion, easily resolving the complex phenyl multiplet. More importantly, its high sensitivity is mandatory for detecting the quaternary alpha-carbon and nitrile carbon, which suffer from long longitudinal relaxation times ( T1​ ) and lack Nuclear Overhauser Effect (NOE) enhancement.

  • Best For: Definitive structural proof and publication-quality 2D HMBC/HSQC acquisition.

B. Benchtop Cryogen-Free NMR (80 MHz)
  • Performance: Highly accessible and cost-effective, but limited by lower magnetic field strength. The phenyl multiplet will collapse into a broad, unresolved signal. Furthermore, acquiring a high signal-to-noise (S/N) ratio for the unprotonated 13 C nuclei requires highly concentrated samples and impractically long acquisition times.

  • Best For: Routine reaction monitoring (e.g., tracking the disappearance of the precursor's δ 4.72 ppm 1 H singlet).

C. Computational NMR Prediction (DFT-GIAO / Mnova)
  • Performance: Provides instantaneous in silico validation without consuming physical samples. It is exceptionally accurate at predicting the Δδ shift caused by halogenation, though it cannot account for solvent-specific hydrogen bonding or concentration-dependent aggregation.

  • Best For: Pre-acquisition hypothesis testing and assigning ambiguous 13 C signals.

Quantitative Data Summaries

Table 1: Platform Performance Comparison for E2CCPA Analysis

Analytical Platform 1 H Resolution (Phenyl) 13 C Sensitivity (Quaternary)Acquisition Time (1D 13 C)Cost per Sample
High-Field (600 MHz) Excellent (Multiplet resolved)High~15–30 minutesHigh
Benchtop (80 MHz) Poor (Broad singlet)Low> 4 hoursLow
Computational (DFT) N/A (Theoretical)N/A (Theoretical)< 5 minutes (CPU time)Negligible

Table 2: Comparative 13 C Chemical Shift Data (Precursor vs. E2CCPA)

Carbon EnvironmentPrecursor (Observed)[1]E2CCPA (Predicted)Shift Causality ( Δδ )
Carbonyl (-C=O) 164.9 ppm~164.0 ppmMinor shielding from Cl inductive effect
Nitrile (-C N) 115.6 ppm~114.5 ppmMinor shielding
Alpha-Carbon (C- α ) 43.6 ppm~70.5 ppmStrong deshielding (+26.9 ppm) via Cl electronegativity
Ethyl Methylene (-CH 2​ -) 63.2 ppm~64.5 ppmMinor deshielding
Ethyl Methyl (-CH 3​ ) 13.8 ppm~14.0 ppmNegligible effect

Self-Validating Experimental Protocol: High-Field NMR

To ensure trustworthiness and reproducibility, the following Standard Operating Procedure (SOP) incorporates internal calibration and T1​ relaxation checks. Because quaternary carbons (like the alpha-carbon in E2CCPA) lack attached protons, their T1​ relaxation times are significantly longer than protonated carbons[2]. Failing to account for this will result in missing or non-quantitative signals.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 20–25 mg of purified E2CCPA in 0.6 mL of CDCl 3​ . Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Instrument Tuning: Insert the sample into a 600 MHz spectrometer. Perform automated 3D shimming and tune/match the probe for both 1 H and 13 C frequencies.

  • 1 H 1D Acquisition:

    • Execute a standard 1D proton sequence (e.g., zg30).

    • Parameters: 16 scans, 30° flip angle, 1.5 s relaxation delay ( D1​ ).

    • Validation Check: Confirm the absence of the δ 4.72 ppm singlet to verify sample identity before proceeding to lengthy 13 C experiments.

  • 13 C 1D Acquisition (Critical Step):

    • Execute a proton-decoupled 13 C sequence (e.g., zgpg30).

    • Parameters: 1024 scans. Increase the D1​ delay to 3.0 seconds. This extended delay ensures that the slowly relaxing quaternary alpha-carbon and nitrile carbon fully return to thermal equilibrium between pulses, preventing signal saturation[2].

  • 2D HMBC Acquisition:

    • Since the alpha-carbon has no attached protons, HSQC (1-bond correlation) is useless for this specific node. You must use HMBC (Heteronuclear Multiple Bond Correlation).

    • Optimize the long-range coupling delay for 3JCH​=8 Hz. This will reveal the critical 3-bond correlations from the ethyl methylene protons and the phenyl ortho-protons to the quaternary alpha-carbon, definitively proving the skeletal structure.

Visualizations

NMR_Workflow Prep Sample Preparation (20 mg in CDCl3) Acq1D 1D Acquisition (1H & 13C NMR) Prep->Acq1D Shimming & Tuning Acq2D 2D Acquisition (HMBC & HSQC) Acq1D->Acq2D T1 Relaxation Check Analysis Spectral Processing & Peak Assignment Acq2D->Analysis Fourier Transform

Figure 1: Standardized NMR workflow for the structural elucidation of sterically hindered centers.

HMBC_Logic H_Methylene Ethyl CH2 (1H) δ ~4.35 ppm C_Carbonyl Carbonyl (13C) δ ~164.0 ppm H_Methylene->C_Carbonyl 3J_CH (Strong) H_Ortho Phenyl o-H (1H) δ ~7.60 ppm C_Alpha Alpha-C (13C) δ ~70.5 ppm H_Ortho->C_Alpha 3J_CH (Strong) C_Nitrile Nitrile (13C) δ ~114.5 ppm H_Ortho->C_Nitrile 4J_CH (Weak)

Figure 2: Key 2D HMBC coupling pathways required to verify the skeletal connectivity of E2CCPA.

References

  • Title: N-Cyanobenzotriazole as a reagent for C-Cyanation Source: Semantic Scholar URL: [Link][1]

  • Title: NMR Relaxation: Ranges of relaxation times Source: The Hebrew University of Jerusalem URL: [Link][2]

Sources

Comparative

FTIR spectral bands for alpha-chloro and nitrile groups in phenylacetates

As a Senior Application Scientist navigating the complexities of drug development, I rely on Fourier Transform Infrared (FTIR) spectroscopy not merely as a qualitative fingerprinting tool, but as a rigorous, mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of drug development, I rely on Fourier Transform Infrared (FTIR) spectroscopy not merely as a qualitative fingerprinting tool, but as a rigorous, mechanistic diagnostic instrument. When synthesizing phenylacetate intermediates, tracking functional group transformations—specifically alpha-halogenation and cyanation—requires a deep understanding of vibrational physics.

This guide objectively compares the spectral signatures of alpha-chloro and nitrile groups in phenylacetates and evaluates the performance of Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR for their detection.

Mechanistic Causality of Vibrational Shifts

To confidently interpret an FTIR spectrum, we must look beyond empirical tables and understand the physical causality dictating peak positions (governed by Hooke's Law) and intensities (governed by dipole moment changes, dμ/dx ).

The Inductive Effect and Dipolar Repulsion in Alpha-Chloro Phenylacetates

An unsubstituted phenylacetate typically exhibits a standard ester carbonyl (C=O) stretching frequency around [1]. However, introducing a highly electronegative chlorine atom at the alpha position triggers two distinct mechanical shifts:

  • The Inductive Effect (-I): The chlorine atom withdraws electron density through the sigma bond framework. This electron withdrawal reduces the resonance contribution of the single-bond character (C-O⁻) of the carbonyl group, forcing it to maintain a higher degree of double-bond character. A stronger C=O bond possesses a higher force constant ( k ), shifting the absorption to higher wavenumbers (typically 1750–1770 cm⁻¹).

  • Dipolar Repulsion: In specific rotational conformers (e.g., the equatorial conformer), the C-Cl dipole and the C=O dipole align in ways that cause electrostatic repulsion. This repulsion further stiffens the C=O bond, resulting in a higher stretching frequency compared to conformers where the dipoles are orthogonal[2].

Bond Order and Dipole Moment in Nitrile Phenylacetates

The nitrile (-C≡N) group is one of the most highly diagnostic functional groups in IR spectroscopy due to its sp-hybridized carbon-nitrogen triple bond.

  • Force Constant: The high bond order yields a massive force constant, placing the stretching frequency in the isolated region for saturated/aliphatic nitriles[3]. Few other functional groups absorb in this "quiet" zone, making it highly reliable[4].

  • Dipole Moment: Because the C≡N bond is , stretching it produces a large change in the dipole moment ( dμ/dx ), resulting in a sharp, medium-to-strong intensity peak[5]. If the nitrile is conjugated directly to the aromatic ring rather than the aliphatic chain, π -electron delocalization weakens the triple bond, lowering the frequency to 2220–2240 cm⁻¹[4].

Comparative Performance: ATR-FTIR vs. Transmission FTIR

When analyzing phenylacetate derivatives, the choice of sample introduction dictates the integrity of the data.

  • ATR-FTIR (Attenuated Total Reflectance): Ideal for rapid, in-process control of neat liquids or thick oils. However, because the penetration depth ( dp​ ) of the evanescent wave is directly proportional to the wavelength, low-wavenumber bands (like the C-Cl stretch at 700–750 cm⁻¹) will appear artificially more intense than high-wavenumber bands (like the -C≡N stretch at 2250 cm⁻¹). Software-based ATR correction is mandatory for accurate relative intensity comparisons.

  • Transmission FTIR (KBr Pellet): Follows the Beer-Lambert law linearly across all wavenumbers. It provides superior optical resolution, which is critical for identifying subtle rotational conformer splits in the alpha-chloro C=O band that ATR might blur[2].

Diagnostic Spectral Data Summary
Functional Group / SubstitutionDiagnostic Wavenumber (cm⁻¹)Peak Shape & IntensityPhysical Causality for Position/Intensity
Unsubstituted C=O ~1730Sharp, StrongStandard ester carbonyl stretch[1].
Alpha-Chloro C=O 1750 – 1770Sharp, Strong (May split)Inductive withdrawal (-I) and dipolar repulsion stiffen the C=O bond[2].
Alpha-Chloro C-Cl 700 – 750Broad, StrongHeavy atom mass reduces vibrational frequency (Hooke's Law).
Aliphatic -C≡N 2240 – 2260Sharp, Medium-StrongHigh bond order increases force constant; high polarity yields strong dμ/dx [5].
Conjugated -C≡N 2220 – 2240Sharp, Strong π -electron delocalization weakens the triple bond, lowering the frequency[4].

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, every spectroscopic workflow must be a self-validating system. Below are the field-proven protocols for both techniques.

Protocol A: In-Process ATR-FTIR Monitoring (Liquid Intermediates)
  • System Verification: Run a clean, empty diamond crystal background. Validate instrument wavenumber calibration using a 1.5 mil polystyrene film standard (ensure the 1601 cm⁻¹ aromatic ring stretch is within ±1 cm⁻¹).

  • Sample Application: Apply 2-3 drops of the liquid phenylacetate intermediate directly onto the crystal. Ensure complete coverage without trapping air bubbles.

  • Data Acquisition: Scan at 4 cm⁻¹ resolution for 32 scans.

  • Self-Validation Check: Inspect the 3800-4000 cm⁻¹ region. A perfectly flat baseline here validates the absence of scattering or poor crystal contact. Apply an ATR-correction algorithm to normalize peak intensities for the wavelength-dependent penetration depth before comparing the C-Cl and C≡N peak heights.

Protocol B: High-Resolution Transmission FTIR (Solid API Release)
  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 24 hours to eliminate moisture (which obscures the 3300 cm⁻¹ region). Grind 1-2 mg of the solid phenylacetate derivative with 100 mg of KBr using an agate mortar.

  • Pellet Pressing: Press the mixture under 10 tons of pressure under a vacuum for 2 minutes. Causality: This high pressure fuses the KBr into a continuous glassy matrix, eliminating the refractive index mismatch and preventing Mie scattering.

  • Data Acquisition: Run a pure KBr pellet as the background. Scan the sample pellet at a high resolution of 2 cm⁻¹ to resolve potential conformer splitting in the C=O band.

  • Self-Validation Check: The baseline transmittance must be >80%. If the baseline slopes downward at higher wavenumbers, the sample particle size is too large, causing scattering. The pellet must be re-ground and re-pressed.

Workflow Visualization

FTIR_Workflow cluster_methods Spectroscopic Technique Selection Start Phenylacetate Intermediate ATR ATR-FTIR (Rapid, In-situ) Start->ATR Liquid/Neat Trans Transmission FTIR (High Res, Trace) Start->Trans Solid (KBr) Analyze Spectral Analysis & Baseline Correction ATR->Analyze Wavelength-dependent depth correction Trans->Analyze Beer-Lambert linear response AlphaCl Alpha-Chloro Detection C=O Shift: >1750 cm⁻¹ C-Cl Stretch: 700-750 cm⁻¹ Analyze->AlphaCl Nitrile Nitrile Detection -C≡N Stretch: 2240-2260 cm⁻¹ Analyze->Nitrile Validate Self-Validating Structure Confirmation AlphaCl->Validate Nitrile->Validate

Fig 1: Self-validating FTIR workflow for analyzing phenylacetate derivatives.

References

  • Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

  • Title: Organic Nitrogen Compounds IV: Nitriles Source: Spectroscopy Online URL: [Link]

  • Title: Application of Spectroscopic Methods in Molecular Structure Determination Source: Digimat (NPTEL) / Prof. S. Sankararaman URL: [Link]

  • Title: IR Absorption Frequencies Source: Northern Illinois University (NIU) Department of Chemistry URL: [Link]

  • Title: Theory of IR spectroscopy Source: SlideShare URL: [Link]

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Validation

Comparative Reactivity Guide: Ethyl 2-chloro- vs. Ethyl 2-bromo-2-cyano-2-phenylacetate

As the demand for precision in macromolecular engineering and complex organic synthesis grows, the selection of the correct radical initiator or alkylating agent becomes a critical parameter. This guide provides an objec...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for precision in macromolecular engineering and complex organic synthesis grows, the selection of the correct radical initiator or alkylating agent becomes a critical parameter. This guide provides an objective, data-driven comparison of two highly specialized α -haloesters: Ethyl 2-chloro-2-cyano-2-phenylacetate (EClCPA) and Ethyl 2-bromo-2-cyano-2-phenylacetate (EBrCPA) .

Designed for researchers and drug development professionals, this analysis explores the mechanistic causality behind their reactivity, supported by experimental workflows and field-proven insights into controlled radical processes.

Mechanistic Causality: The Halogen and Captodative Effects

Both EClCPA and EBrCPA feature a sterically hindered quaternary α -carbon substituted with phenyl, cyano, ester, and halogen groups. This unique architecture severely restricts classical SN​2 nucleophilic substitution. Instead, their primary utility lies in their ability to undergo homolytic bond cleavage to generate carbon-centered radicals.

The reactivity differential between the two compounds is governed by two intersecting chemical principles:

A. Bond Dissociation Energy (BDE) and Activation Rates

The fundamental difference lies in the carbon-halogen bond. The C–Br bond in EBrCPA is significantly weaker and more polarizable than the C–Cl bond in EClCPA. In Atom Transfer Radical Polymerization (ATRP), the efficacy of an initiator is quantified by its activation rate constant ( kact​ ) [1].

  • EBrCPA (The "Fast" Initiator): Exhibits a remarkably high kact​ due to the low BDE of the C–Br bond. It rapidly converts to the active radical species, making it ideal for standard ATRP of methacrylates where fast initiation is required to ensure all polymer chains start growing simultaneously.

  • EClCPA (The "Slow" Initiator): The stronger C–Cl bond requires harsher conditions or highly active catalyst systems (such as Cu(0)-mediated processes) to achieve sufficient activation [2]. However, this slower activation can be advantageous in preventing irreversible bimolecular termination events during the early stages of polymerization.

B. The Captodative Effect

Unlike standard α -halophenylacetates, the addition of the −C≡N group creates a profound captodative effect . The synergistic electron-withdrawing nature of the cyano and ester groups, combined with the resonance stabilization from the phenyl ring, makes the resulting tertiary radical exceptionally stable. In Single Unit Monomer Insertion (SUMI) reactions, EClCPA is often preferred because its stronger C–Cl bond prevents runaway oligomerization, allowing for precise 1:1 monomer adduct formation when molecular templates are utilized [3][4].

Quantitative Performance Data

The following table summarizes the theoretical and empirically extrapolated performance metrics of these two initiators in controlled radical environments.

Property / MetricEthyl 2-chloro-2-cyano-2-phenylacetate (EClCPA)Ethyl 2-bromo-2-cyano-2-phenylacetate (EBrCPA)
Halogen Leaving Group Chloride ( Cl− )Bromide ( Br− )
Relative C–X BDE High (~330 kJ/mol)Low (~280 kJ/mol)
ATRP Activation Rate ( kact​ ) Slow / ModerateVery Fast
Optimal Catalyst System Cu(0) / highly reducing ligands (e.g., Me6TREN)Cu(I)Br / standard ligands (e.g., PMDETA)
Primary Application Sequence-controlled SUMI, High-Temp ATRPStandard ATRP, rapid radical generation
Risk of Early Termination Low (Controlled steady-state radical conc.)High (Requires excess Cu(II) deactivator)

Visualizing the Reaction Pathways

To understand the causality of the halogen effect, we must visualize the activation-deactivation equilibrium that governs these systems.

ATRP_Mechanism Dormant Dormant Species (EBrCPA / EClCPA) Radical Active Radical (Captodative Stabilized) Dormant->Radical k_act (Homolytic Cleavage) Catalyst Activator Cu(I)L_n Deactivator Deactivator Cu(II)X L_n Catalyst->Deactivator Oxidation Radical->Dormant k_deact (Halogen Capping) Polymer Propagating Polymer Radical->Polymer + Monomer (k_p) Deactivator->Catalyst Reduction

Fig 1: Activation-deactivation equilibrium in ATRP highlighting the role of the halogen.

Experimental Protocols: Self-Validating Kinetic Analysis

To objectively compare the initiation efficiency of EClCPA vs. EBrCPA, researchers must utilize a self-validating kinetic sampling workflow. The following protocol describes the comparative ATRP of Methyl Methacrylate (MMA).

Rationale & Causality

Because the generated α -cyano- α -phenyl radical is highly stabilized, it is extremely susceptible to quenching by atmospheric oxygen. A rigorous Freeze-Pump-Thaw (FPT) degassing cycle is not optional; it is the foundational mechanism ensuring the trustworthiness of the kinetic data.

Step-by-Step Methodology
  • Reagent Purification: Pass MMA through a basic alumina column to remove phenolic inhibitors. Store under argon.

  • Catalyst Complex Preparation: In a dried Schlenk flask, add Cu(I)X (use CuCl for EClCPA, CuBr for EBrCPA to prevent halogen exchange) and the ligand (e.g., PMDETA).

  • Reaction Assembly: Add the monomer (MMA) and solvent (e.g., anisole, which serves as an internal standard for NMR conversion tracking). Do not add the initiator yet.

  • Degassing (Freeze-Pump-Thaw):

    • Submerge the flask in liquid nitrogen until the mixture freezes solid.

    • Open the flask to a high vacuum for 5 minutes to evacuate the headspace.

    • Close the vacuum valve and thaw the mixture in a warm water bath to release dissolved gases.

    • Repeat this cycle three times. Backfill with ultra-pure Argon.

  • Initiation: Inject the chosen initiator (EClCPA or EBrCPA) via a gas-tight syringe through the septum to trigger the polymerization. Place the flask in a pre-heated oil bath (e.g., 60 °C for EBrCPA, 80 °C for EClCPA).

  • Kinetic Sampling: Withdraw 0.5 mL aliquots every 30 minutes using a purged syringe. Quench the aliquots immediately by exposing them to air and diluting with THF.

  • Analysis: Analyze the quenched samples via 1H NMR (to determine monomer conversion against the anisole standard) and Gel Permeation Chromatography (GPC) to track molecular weight evolution ( Mn​ ) and dispersity ( Đ ).

Workflow Prep 1. Reagent Prep Purify Monomer Mix 2. Schlenk Flask Combine Reagents Prep->Mix Degas 3. Freeze-Pump-Thaw Remove Oxygen Mix->Degas Initiate 4. Add Catalyst Trigger Reaction Degas->Initiate Sample 5. Kinetic Sampling NMR & GPC Initiate->Sample

Fig 2: Self-validating Schlenk line workflow for comparative kinetic sampling.

Conclusion

The choice between Ethyl 2-chloro-2-cyano-2-phenylacetate and its bromo-counterpart dictates the kinetic fate of radical reactions. EBrCPA is the superior choice for high-throughput, rapid-initiation polymerizations where a high kact​ is required to achieve narrow molecular weight distributions. Conversely, EClCPA provides a robust, slow-release radical profile that is highly advantageous in sequence-controlled single-unit insertions and high-temperature environments where preventing early radical-radical coupling is paramount.

References

  • Zhang, Y., et al. "A Favorable Hydrogen Bonding in Room-temperature Cu(0)-Mediated Controlled Radical Polymerization". Polymer Chemistry (RSC). [Link]

  • Ouchi, M., et al. "Selective Radical Addition with a Designed Heterobifunctional Halide: A Primary Study toward Sequence-Controlled Polymerization upon Template Effect". Journal of the American Chemical Society. [Link]

  • Gu, W., et al. "Single Unit Monomer Insertion: A Versatile Platform for Molecular Engineering through Radical Addition Reactions and Polymerization". Macromolecules. [Link]

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Comparative

A Senior Application Scientist's Guide to the Synthesis and Yield Benchmarking of Ethyl 2-chloro-2-cyano-2-phenylacetate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and fine chemical synthesis, the efficient and high-yielding preparation of complex organic molecules is paramou...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the efficient and high-yielding preparation of complex organic molecules is paramount. Ethyl 2-chloro-2-cyano-2-phenylacetate stands as a valuable building block, its trifunctional nature offering a versatile scaffold for the construction of a diverse array of bioactive compounds. This guide provides an in-depth technical analysis of a robust synthetic route to this target molecule, benchmarking the expected yield against established literature values for analogous transformations. As Senior Application Scientists, we move beyond mere procedural outlines, delving into the mechanistic rationale behind our experimental choices to empower you with a comprehensive understanding of the synthesis.

Introduction to the Synthetic Strategy

Experimental Protocols

This section details the step-by-step methodologies for the synthesis of the precursor and its subsequent chlorination to yield the target compound.

Part 1: Synthesis of Ethyl 2-cyano-2-phenylacetate (Precursor)

This synthesis is based on the well-established Knoevenagel condensation reaction.

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (10.6 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol) in ethanol (50 mL).

  • Catalyst Addition: Add piperidine (0.85 g, 0.01 mol) dropwise to the stirred solution.

  • Reaction: Heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the intermediate, ethyl 2-cyano-3-phenylacrylate. Filter the solid and wash with cold ethanol.

  • Michael Addition: The intermediate is then subjected to a Michael addition with sodium cyanide to introduce the second cyano group and reduce the double bond, though a more direct route from ethyl phenylacetate is often employed. For the purpose of this guide, we will focus on the chlorination of the commercially available or readily synthesized ethyl 2-cyano-2-phenylacetate. A typical yield for the Knoevenagel condensation and subsequent reduction is in the range of 70-85%.

Part 2: α-Chlorination of Ethyl 2-cyano-2-phenylacetate

This protocol utilizes sulfuryl chloride for the efficient and selective chlorination of the active methylene group.

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolving HCl and SO₂ gas with a NaOH solution), dissolve ethyl 2-cyano-2-phenylacetate (18.9 g, 0.1 mol) in 100 mL of a suitable inert solvent such as dichloromethane or chloroform.

  • Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Add sulfuryl chloride (14.8 g, 0.11 mol, 1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with the same solvent (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2-chloro-2-cyano-2-phenylacetate.

Benchmarking the Yield

CompoundChlorinating AgentReported YieldReference
Ethyl 2-chloroacetoacetateSulfuryl ChlorideHigh (not specified)[1]
α-Chloro-β-keto estersSulfuryl Chloride89% (for a specific substrate)[2]
α-Chloro-β-ketoestersN-Chlorosuccinimide (NCS)Excellent (up to 98%)[3]
α-Chlorophenylacetic acidsTrichloroisocyanuric acid (TCCA)High (not specified)[4]

Based on these literature values for similar substrates, a successful synthesis of ethyl 2-chloro-2-cyano-2-phenylacetate using the provided protocol with sulfuryl chloride should realistically target an isolated yield in the range of 80-90% . The electron-withdrawing nature of both the cyano and ester groups at the α-position should facilitate the chlorination, suggesting that a high yield is attainable.

Mechanistic Insights

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of α-Chlorination with Sulfuryl Chloride

The chlorination of the active methylene group in ethyl 2-cyano-2-phenylacetate with sulfuryl chloride is believed to proceed through an enol or enolate intermediate. The acidic α-proton is readily abstracted, and the resulting enolate acts as a nucleophile, attacking the electrophilic chlorine atom of sulfuryl chloride.

Chlorination Mechanism Start Ethyl 2-cyano-2-phenylacetate Enolate Enolate Intermediate Start->Enolate Base (trace) or Tautomerization TransitionState Transition State Enolate->TransitionState Nucleophilic Attack SO2Cl2 SO₂Cl₂ SO2Cl2->TransitionState Product Ethyl 2-chloro-2-cyano-2-phenylacetate TransitionState->Product Byproducts SO₂ + HCl TransitionState->Byproducts

Caption: Proposed mechanism for the α-chlorination.

Experimental Workflow Visualization

A clear visualization of the experimental workflow can aid in the efficient execution of the synthesis.

Experimental Workflow Start Start: Dissolve Ethyl 2-cyano-2-phenylacetate in Solvent Cooling Cool to 0-5 °C Start->Cooling Addition Dropwise Addition of SO₂Cl₂ Cooling->Addition Reaction Stir at Room Temperature Addition->Reaction Quenching Quench with NaHCO₃ Solution Reaction->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Purify by Distillation or Chromatography Evaporation->Purification FinalProduct Final Product: Ethyl 2-chloro-2-cyano-2-phenylacetate Purification->FinalProduct

Caption: Step-by-step experimental workflow.

Conclusion

This guide provides a comprehensive framework for the synthesis of ethyl 2-chloro-2-cyano-2-phenylacetate, a key intermediate in medicinal chemistry and organic synthesis. By detailing a robust experimental protocol and benchmarking the expected yield against relevant literature, we aim to equip researchers with the necessary tools for the successful and efficient preparation of this valuable compound. The provided mechanistic insights and workflow visualizations are intended to foster a deeper understanding of the chemical processes involved, ultimately leading to improved experimental outcomes.

References

  • Organic Syntheses, Coll. Vol. 4, p.415 (1963); Vol. 34, p.46 (1954). [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Stereoselective, Biocatalytic Reductions of α-Chloro-β-keto Esters. ACS Publications. (2004). [Link]

  • N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. [Link]

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Royal Society of Chemistry. (2025). [Link]

  • Highly enantioselective alpha-chlorination of cyclic beta-ketoesters catalyzed by N,N'-dioxide using NCS as the chlorine source. PubMed. (2010). [Link]

  • Process for the alpha-chlorination of phenylacetonitriles.
  • Ethyl phenylcyanoacetate | C11H11NO2. PubChem. [Link]

  • Scoping experiments using ethyl phenylcyanoacetate (16) with different solvents and bases. ResearchGate. [Link]

  • ethyl cyanoacetate - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Preprints.org. (2024). [Link]

  • Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions. JKU ePUB. (2021). [Link]

  • How can I prepare phenyl 2-cyanoacetate with high yield and purity?. ResearchGate. (2014). [Link]

  • Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. PubMed. (2019). [Link]

  • Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. (2020). [Link]

  • Preparation method for ethyl 2-chloroacetoacetate.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 2-chloro-2-cyano-2-phenylacetate

Advanced Safety and Operational Logistics for Handling Ethyl 2-Chloro-2-Cyano-2-Phenylacetate Prepared by: Senior Application Scientist Introduction: Understanding the Hazard Profile Ethyl 2-chloro-2-cyano-2-phenylacetat...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Logistics for Handling Ethyl 2-Chloro-2-Cyano-2-Phenylacetate Prepared by: Senior Application Scientist

Introduction: Understanding the Hazard Profile

Ethyl 2-chloro-2-cyano-2-phenylacetate is a densely functionalized, highly reactive chemical building block utilized in advanced drug development and organic synthesis. However, its unique molecular architecture makes it exceptionally hazardous. As an α -halo ester derivative, it acts as an aggressive alkylating agent, a severe lachrymator, and a potent vesicant.

To safely handle this compound, researchers must move beyond basic laboratory safety and implement stringent, causality-driven operational controls. This guide provides the essential logistical and procedural frameworks required to handle, transfer, and dispose of this material without compromising scientific integrity or personnel safety.

The Causality of Toxicity: Why Strict Controls are Required

To respect the chemical, you must understand its mechanism of action. The α -carbon of Ethyl 2-chloro-2-cyano-2-phenylacetate is fully substituted with four distinct groups: a chloride leaving group, a cyano group (-CN), an ethyl ester (-COOEt), and a phenyl ring.

The Mechanistic Danger: The combined electron-withdrawing effects of the cyano and ester groups severely deplete electron density at the α -carbon. Simultaneously, the adjacent phenyl ring and cyano pi-systems stabilize the SN​2 transition state. This extreme electrophilicity means the chloride ion is displaced exceptionally fast when exposed to biological nucleophiles. Upon contact with unprotected skin or inhalation of vapors, the compound rapidly and irreversibly cross-links thiol (-SH) groups in cellular enzymes and amine (-NH₂) groups in DNA, leading to immediate tissue necrosis and potential systemic toxicity [2]. Furthermore, its cyanoacetate backbone makes it a severe lachrymator, capable of inducing intense eye irritation and respiratory distress [3].

ToxicityPathway Exposure Chemical Exposure (Liquid/Vapor) Penetration Dermal/Respiratory Penetration Exposure->Penetration Electrophile Highly Electrophilic α-Carbon Penetration->Electrophile Alkylation Irreversible Covalent Alkylation Electrophile->Alkylation Nucleophile Biological Nucleophiles (DNA -NH₂, Protein -SH) Nucleophile->Alkylation Damage Macromolecular Damage Alkylation->Damage

Mechanism of toxicity: Electrophilic alkylation of biological macromolecules by the alpha-carbon.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for aggressive alkylating agents. A multi-layered barrier strategy must be employed to prevent both macroscopic splashes and microscopic vapor penetration, aligning with [1].

Table 1: Quantitative and Categorical PPE Specifications

Protection ZoneRecommended PPE SpecificationPerformance MetricCausality / Rationale
Ocular/Face Chemical splash goggles + Full face shieldANSI Z87.1 / EN 166Prevents severe lachrymatory effects and irreversible corneal alkylation from aerosolized droplets.
Dermal (Hands) Double Gloves: Nitrile (inner), Butyl Rubber (outer)>480 min breakthrough timeButyl rubber resists halogenated esters; nitrile provides dexterity and a secondary barrier against tears.
Dermal (Body) Fire-resistant lab coat, chemical-resistant apronNFPA 2112 StandardProtects against spontaneous exothermic decomposition or splashing during volumetric transfer.
Respiratory Hard-ducted Fume Hood (Class II Type B2 BSC)Face velocity: 100–120 fpmCaptures volatile lachrymators and potential hydrogen cyanide (HCN) or HCl off-gassing.

Operational Workflow: Step-by-Step Handling Protocol

Every interaction with Ethyl 2-chloro-2-cyano-2-phenylacetate must be treated as a self-validating system, where each step confirms the safety of the next.

OperationalWorkflow Prep 1. PPE & Hood Verification Transfer 2. Closed-System Transfer Prep->Transfer Reaction 3. Inert Atmosphere Reaction Transfer->Reaction Quench 4. Nucleophilic Quenching Reaction->Quench Waste 5. Segregated Disposal Quench->Waste

Step-by-step operational workflow for handling highly reactive alpha-halo esters.

Methodology 1: Closed-System Transfer and Reaction Execution

  • Environmental Verification: Before opening the chemical cabinet, verify that the chemical fume hood has a face velocity of 100–120 feet per minute (fpm). Self-Validation: Check the digital monitor; do not proceed if the flow alarm is active or if the sash is above the certified working height.

  • PPE Donning: Equip the PPE outlined in Table 1. Ensure the outer butyl rubber gloves overlap the cuffs of the chemical-resistant apron.

  • Inert Atmosphere Setup: Purge the receiving reaction vessel with Argon or Nitrogen. The compound is highly moisture-sensitive; ambient water can cause slow hydrolysis, releasing toxic hydrogen chloride (HCl) gas.

  • Volumetric Transfer: Using a gas-tight glass syringe equipped with a non-coring needle, withdraw the required volume through a septum. Self-Validation: Observe the needle tip after withdrawal. Ensure no vapor trails or drips are visible escaping the tip, confirming a successful vacuum seal.

  • In-Situ Quenching Preparation: Maintain a secondary beaker containing 1M Sodium Thiosulfate ( Na2​S2​O3​ ) inside the hood. Immediately submerge used syringe tips or contaminated spatulas into this solution to neutralize residual alkylating agents before they vaporize.

Emergency Spill Response and Disposal Plan

Because this compound is an aggressive electrophile, standard solvent spill kits (like universal absorbent pads) are insufficient and can actually increase the vaporization surface area of the lachrymator. The hazard must be chemically neutralized.

Methodology 2: Spill Decontamination and Segregated Disposal

  • Evacuation and Assessment: For spills larger than 50 mL outside a fume hood, evacuate the laboratory immediately, secure the doors, and consult Environmental Health and Safety (EH&S).

  • Containment: For manageable spills within the fume hood, surround the liquid with an inert, inorganic absorbent such as dry sand or vermiculite. Causality: Never use paper towels; their high surface area accelerates the vaporization of the lachrymatory cyanoacetate derivatives.

  • Chemical Neutralization (Quenching): Carefully apply a 5% w/v solution of sodium bicarbonate mixed with a mild nucleophile (e.g., 5% sodium thiosulfate) over the spill. Causality: The thiosulfate acts as a sacrificial nucleophile, rapidly displacing the chloride via SN​2 . This converts the highly toxic, volatile alkylating agent into a non-volatile, water-soluble Bunte salt, drastically reducing the inhalation hazard.

  • Collection: Allow 15 minutes for the neutralization reaction to complete. Scoop the neutralized slurry using non-sparking polypropylene tools into a high-density polyethylene (HDPE) hazardous waste container.

  • Disposal: Label the container explicitly as "Halogenated Organic Waste - Alkylating Agent (Neutralized)". Store in a secondary containment bin strictly segregated from strong acids or bases, which could trigger secondary reactions or cyanide release.

References

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. Occupational Safety and Health Administration.[Link]

  • Standard Operating Procedures: Alkylating Agents. University of Georgia Research Safety. [Link]

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